Product packaging for Parvodicin C1(Cat. No.:CAS No. 110882-84-3)

Parvodicin C1

Cat. No.: B1650063
CAS No.: 110882-84-3
M. Wt: 1732.5 g/mol
InChI Key: PZMMGNLKWHJGSE-PSDJNXLUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A-40926 B is an oligopeptide.
Antibiotic A-40926 B0 has been reported in Actinomadura with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C83H88Cl2N8O29 B1650063 Parvodicin C1 CAS No. 110882-84-3

Properties

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMGNLKWHJGSE-PSDJNXLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H88Cl2N8O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1732.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110882-84-3
Record name Antibiotic A-40926 B0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANTIBIOTIC A-40926 B0
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBP3L2793V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Cyclic Glycopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel cyclic glycopeptides. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed methodologies and data presentation to facilitate the design and analysis of this promising class of molecules. Cyclic glycopeptides are of significant interest due to their constrained conformations, which can lead to enhanced biological activity, improved stability, and better target selectivity compared to their linear counterparts.

Synthesis of Cyclic Glycopeptides

The synthesis of cyclic glycopeptides is a multi-step process that involves the assembly of a linear glycopeptide chain followed by a cyclization step. The two primary approaches for the synthesis of the linear precursor are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for assembling the linear glycopeptide precursor due to its efficiency and ease of purification.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed.

A key consideration in the synthesis of glycopeptides is the introduction of the carbohydrate moiety. The most prevalent strategy is the "building block" approach, where a pre-glycosylated amino acid, protected for SPPS, is incorporated into the peptide sequence during chain elongation.[1][3] This method offers excellent control over the site and structure of the glycan. An alternative is the post-assembly glycosylation, where the sugar is attached to the peptide after its assembly on the solid support.[1]

Experimental Protocol: Solid-Phase Synthesis of a Linear Glycopeptide Precursor (Fmoc/tBu Strategy)

  • Resin Selection and Loading: Choose a suitable resin (e.g., Rink Amide MBHA for C-terminal amides, 2-chlorotrityl chloride for protected fragments).[1] Load the first Fmoc-protected amino acid onto the resin according to the manufacturer's protocol.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 1-2 minutes, followed by a second treatment for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.[3]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (including any glycosylated building blocks) with a coupling reagent. A common system is 1.2 equivalents of the amino acid with 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.4 equivalents of DIPEA (N,N-diisopropylethylamine) in DMF.[1] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature, or for shorter times at elevated temperatures (e.g., 1 minute at 90°C for high-temperature fast-stirring synthesis).[1]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: Once the linear sequence is complete, remove the N-terminal Fmoc group as described in step 2.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection Resin Solid Support (Resin) Load_AA1 Load First Fmoc-Amino Acid Resin->Load_AA1 Fmoc_Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Fmoc_Deprotect1 Wash1 Wash (DMF) Fmoc_Deprotect1->Wash1 Couple_AA2 Couple Next Fmoc-Amino Acid (HATU/DIPEA) Wash1->Couple_AA2 Wash2 Wash (DMF) Couple_AA2->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for Each Amino Acid Wash2->Repeat Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotect->Cleavage Linear Glycopeptide on Resin Purification Purification (RP-HPLC) Cleavage->Purification Cyclization_Strategies cluster_Solution Solution-Phase Cyclization cluster_OnResin On-Resin Cyclization cluster_NCL Native Chemical Ligation (NCL) Linear_GP Linear Glycopeptide Precursor Cleave_Sol Cleave from Resin Linear_GP->Cleave_Sol Cyclize_Resin Couple N- and C-termini on Solid Support Linear_GP->Cyclize_Resin Thioester_Cys Synthesize Precursor with N-terminal Cys and C-terminal Thioester Linear_GP->Thioester_Cys Purify_Sol Purify Linear Precursor Cleave_Sol->Purify_Sol Cyclize_Sol Cyclize in Dilute Solution (e.g., HATU) Purify_Sol->Cyclize_Sol Cyclic_GP Purified Cyclic Glycopeptide Cyclize_Sol->Cyclic_GP Cleave_Resin Cleave Cyclic Product from Resin Cyclize_Resin->Cleave_Resin Cleave_Resin->Cyclic_GP Cyclize_NCL Intramolecular Ligation Thioester_Cys->Cyclize_NCL Cyclize_NCL->Cyclic_GP Characterization_Workflow cluster_Purification Purification cluster_Analysis Structural & Conformational Analysis Crude_Product Crude Cyclic Glycopeptide RP_HPLC Reverse-Phase HPLC Crude_Product->RP_HPLC Pure_Product Purified Product RP_HPLC->Pure_Product MS Mass Spectrometry (MALDI-TOF, ESI-MS/MS) Pure_Product->MS NMR NMR Spectroscopy (1D & 2D: COSY, NOESY) Pure_Product->NMR CD Circular Dichroism Pure_Product->CD MS_Data Molecular Weight Sequence Glycan Composition MS->MS_Data NMR_Data 3D Structure Conformation Glycosidic Linkage NMR->NMR_Data CD_Data Secondary Structure (α-helix, β-sheet) Conformational Stability CD->CD_Data

References

A Technical Guide to the Isolation and Structure Elucidation of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel antibiotics are critical in the global fight against antimicrobial resistance. This guide provides an in-depth overview of the core methodologies employed in the isolation, purification, and structural characterization of new antibiotic compounds from natural sources.

Isolation of Potential Antibiotic Producers

The initial step in discovering new antibiotics is the isolation of microorganisms, primarily bacteria and fungi, from diverse environmental niches. Soil, marine sediments, and plant endophytes are rich sources of antibiotic-producing microbes.

Experimental Protocol: Isolation of Antibiotic-Producing Microorganisms from Soil
  • Sample Collection: Collect approximately 1 gram of soil from an area rich in microbial diversity, such as around tree roots or in compost.

  • Serial Dilution:

    • Suspend the soil sample in 9 mL of sterile 0.9% NaCl solution and vortex thoroughly.

    • Perform a series of 1:10 dilutions by transferring 1 mL of the suspension to a new tube containing 9 mL of sterile saline, repeating this process to achieve dilutions up to 10⁻⁶.

  • Plating:

    • Spread 0.1 mL of each of the 10⁻³ to 10⁻⁶ dilutions onto appropriate selective agar plates.

      • For Streptomyces (a common antibiotic producer), use Glycerol Yeast Extract Agar.

      • For fungi, use Sabouraud Dextrose Agar.

  • Incubation: Incubate the plates at 30°C until distinct colonies appear.

  • Primary Screening (Plug Agar Method):

    • Prepare a lawn of a test bacterium (e.g., Staphylococcus aureus) on a Mueller-Hinton agar plate.

    • Using a sterile toothpick, pick individual colonies from the isolation plates and spot them onto the lawn of the test bacterium.

    • Incubate at 37°C for 24-48 hours.

    • Observe for zones of inhibition around the spotted colonies, indicating antibiotic production.

  • Pure Culture: Streak the colonies that show inhibitory activity onto fresh agar plates to obtain a pure culture for further studies.

Fermentation and Extraction

Once a promising microorganism is isolated, it is cultivated in a liquid fermentation medium to produce the antibiotic in larger quantities. Following fermentation, the antibiotic must be extracted from the culture broth.

Experimental Protocol: Solvent Extraction of Antibiotics from Fermentation Broth
  • Fermentation: Inoculate a suitable liquid production medium with the pure microbial culture and incubate under optimal conditions (temperature, pH, aeration) for antibiotic production.

  • Cell Separation: After the fermentation period, separate the microbial cells from the culture broth by centrifugation (e.g., 6000 rpm for 10 minutes) or filtration. The supernatant (or filtrate) contains the secreted antibiotic.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent. The choice of solvent depends on the polarity of the target antibiotic. Common solvents include ethyl acetate, chloroform, and butanol.

    • Shake the funnel vigorously for several minutes to facilitate the transfer of the antibiotic into the organic phase.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the extraction process two more times with fresh organic solvent to maximize the yield.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude antibiotic extract.

Table 1: Common Solvents for Antibiotic Extraction
Antibiotic ClassRecommended SolventsReference(s)
PenicillinsEthyl Acetate, Chloroform
TetracyclinesEthyl Acetate, Methanol mixtures
MacrolidesAcetonitrile, Ethyl Acetate
AminoglycosidesButanol, Chloroform-Methanol mixtures
Polyenesn-Butanol

Bioassay-Guided Fractionation and Purification

The crude extract is a complex mixture of compounds. Bioassay-guided fractionation is a systematic process of separating the extract into fractions and testing each fraction for antimicrobial activity to isolate the pure, active compound.

Bioassay_Guided_Fractionation cluster_extraction Extraction & Initial Screening cluster_fractionation Chromatographic Fractionation cluster_testing Iterative Testing & Isolation cluster_decision Decision Point CrudeExtract Crude Antibiotic Extract InitialAssay Initial Antimicrobial Assay CrudeExtract->InitialAssay Test Activity ColumnChromatography Column Chromatography InitialAssay->ColumnChromatography If Active Fractions Collect Fractions (F1, F2, F3, ... Fn) ColumnChromatography->Fractions FractionAssay Test Fractions for Activity Fractions->FractionAssay IsActive Active? FractionAssay->IsActive ActiveFraction Identify Active Fraction(s) FurtherPurification Further Purification of Active Fraction (e.g., HPLC) ActiveFraction->FurtherPurification PureCompound Isolate Pure Compound FurtherPurification->PureCompound IsActive->Fractions No (Discard) IsActive->ActiveFraction Yes

Caption: Bioassay-Guided Fractionation Workflow.

Experimental Protocol: Bioassay-Guided Fractionation
  • Initial Fractionation (e.g., Column Chromatography):

    • Pack a chromatography column with a suitable stationary phase (e.g., silica gel).

    • Dissolve the crude extract in a minimal amount of solvent and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

    • Collect the eluate in a series of fractions.

  • Biological Assay of Fractions:

    • Evaporate the solvent from each fraction.

    • Perform a biological assay (e.g., broth microdilution or disc diffusion) on each fraction to determine which ones retain the antimicrobial activity.

  • Iterative Purification:

    • Pool the active fractions and subject them to further rounds of chromatography, often using a different technique for higher resolution, such as High-Performance Liquid Chromatography (HPLC).

    • Repeat the process of fractionation and bioassay until a single, pure active compound is isolated.

  • Purity Assessment:

    • Assess the purity of the isolated compound using analytical techniques like Thin-Layer Chromatography (TLC) and HPLC. A pure compound should appear as a single spot on a TLC plate and a single peak in an HPLC chromatogram.

Table 2: Typical TLC Solvent Systems for Different Antibiotic Classes
Antibiotic ClassStationary PhaseMobile Phase (v/v)Detection MethodReference(s)
β-LactamsSilica Gel GF254Various, e.g., Chloroform:Methanol (4:1)UV (254 nm), Iodine vapor
TetracyclinesSilica GelEthyl Acetate:Acetone:Water (5:3:1.5)UV (365 nm)
AminoglycosidesSilica GelChloroform:Methanol:Ammonia (2:2:1)Ninhydrin spray
MacrolidesSilica GelEthyl Acetate:Methanol:Water (100:13.5:10)Anisaldehyde-sulfuric acid reagent
FluoroquinolonesSilica GelChloroform:Methanol:Ammonia (70:30:5)UV (254 nm & 365 nm)

Structure Elucidation

Once a pure antibiotic has been isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the antibiotic. Fragmentation patterns can reveal the structure of different parts of the molecule.

  • Sample Preparation: Dissolve a small amount of the purified antibiotic in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Electrospray ionization (ESI) is commonly used for polar molecules like antibiotics.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information.

Table 3: Characteristic MS Fragmentation Patterns for Selected Antibiotic Classes
Antibiotic ClassIonization ModeCharacteristic Fragment(s)Reference(s)
AminoglycosidesESI+Loss of amino sugar units, characteristic ion at m/z 163 (protonated 2-deoxystreptamine)
β-LactamsESI+Cleavage of the β-lactam ring
MacrolidesESI+Loss of cladinose and desosamine sugars
TetracyclinesESI+Loss of water and ammonia from the core structure
Vancomycin (Glycopeptide)ESI+Fragmentation of the aminoglycoside and polypeptide portions
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the complete three-dimensional structure of an organic molecule. A suite of 1D and 2D NMR experiments are used to establish the connectivity of atoms and their spatial arrangement.

  • Sample Preparation: Dissolve 1-10 mg of the pure antibiotic in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) and place it in an NMR tube.

  • 1D NMR:

    • Acquire a ¹H NMR spectrum to identify the types and number of protons in the molecule.

    • Acquire a ¹³C NMR spectrum to identify the types and number of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.

Table 4: Typical NMR Acquisition Parameters for Antibiotic Structure Elucidation
ExperimentNuclei ObservedKey Information ObtainedTypical Acquisition Time
¹H NMR¹HProton chemical shifts, coupling constants, integration5-10 minutes
¹³C NMR¹³CCarbon chemical shifts, number of carbon environments30-60 minutes
COSY¹H, ¹H¹H-¹H spin systems (connectivity through bonds)1-2 hours
HSQC¹H, ¹³CDirect ¹H-¹³C one-bond correlations1-2 hours
HMBC¹H, ¹³C¹H-¹³C long-range (2-3 bond) correlations2-4 hours
NOESY¹H, ¹H¹H-¹H spatial proximity (through space)4-8 hours
X-ray Crystallography

For antibiotics that can be crystallized, X-ray crystallography provides an unambiguous determination of the three-dimensional structure with atomic-level resolution.

  • Crystallization: Grow single crystals of the pure antibiotic. This is often the most challenging step and involves screening various solvents, precipitants, and temperatures. Vapor diffusion is a common method.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray beam (typically at a synchrotron) and rotate it while collecting the diffraction pattern on a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the molecule. Build a molecular model into the electron density and refine it to obtain the final crystal structure.

Integrated Workflow and Key Pathways

The process of discovering a new antibiotic, from isolation to structure elucidation, is a multi-step endeavor. Understanding the workflow and the mechanisms of action of known antibiotics can guide the discovery process.

Antibiotic_Discovery_Workflow cluster_discovery Discovery & Screening cluster_production Production & Extraction cluster_purification Purification & Isolation cluster_elucidation Structure Elucidation Isolation Isolation of Microorganisms Screening Primary Screening for Antimicrobial Activity Isolation->Screening Fermentation Fermentation Screening->Fermentation Select Active Strain Extraction Crude Extract Fermentation->Extraction BioassayFractionation Bioassay-Guided Fractionation Extraction->BioassayFractionation PureCompound Pure Active Compound BioassayFractionation->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy Crystallography X-ray Crystallography (if applicable) PureCompound->Crystallography If crystals form Structure Determined Structure Spectroscopy->Structure Crystallography->Structure

Caption: Integrated workflow for antibiotic discovery.

The mechanism of action for many classes of antibiotics involves the disruption of critical cellular pathways in bacteria. For example, β-lactam antibiotics, such as penicillin, inhibit the synthesis of the bacterial cell wall.

Beta_Lactam_Action cluster_inhibition Inhibitory Action cluster_PBP BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) (Transpeptidase) BetaLactam->PBP Binds to InhibitedPBP Inactive PBP Complex BetaLactam->InhibitedPBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Peptidoglycan Peptidoglycan Precursors (NAM-NAG peptides) Peptidoglycan->Crosslinking CellWall Stable Cell Wall Synthesis Crosslinking->CellWall Lysis Cell Lysis & Death NoCrosslinking Inhibition of Cross-linking InhibitedPBP->NoCrosslinking Prevents WeakWall Weakened Cell Wall NoCrosslinking->WeakWall WeakWall->Lysis

Caption: Mechanism of action for β-lactam antibiotics.

The Art of the Loop: A Technical Guide to Biological Activity Screening of Large Macrocyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Macrocyclic peptides have emerged as a compelling therapeutic modality, occupying a unique chemical space between small molecules and large biologics. Their constrained yet flexible architecture allows them to engage with challenging drug targets, such as protein-protein interactions (PPIs), with high affinity and specificity. The successful discovery of bioactive macrocyclic peptides hinges on robust and efficient screening strategies. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques employed in the biological activity screening of large macrocyclic peptides.

Core Screening Strategies: A Multi-Pronged Approach

The initial step in identifying bioactive macrocyclic peptides involves high-throughput screening (HTS) of large, diverse libraries. These libraries can be generated through various methods, including phage display, mRNA display, yeast display, and one-bead-one-compound (OBOC) combinatorial synthesis. The choice of screening strategy depends on the nature of the target and the desired biological readout.

Target-Based vs. Phenotypic Screening:

  • Target-Based Screening: This approach focuses on the direct interaction between the macrocyclic peptide and a purified, well-characterized biological target (e.g., an enzyme, receptor, or isolated protein domain). Assays are designed to measure binding affinity or modulation of the target's biochemical function.

  • Phenotypic Screening: In this strategy, libraries are screened in a more physiologically relevant context, such as in whole cells or even model organisms. The readout is a change in a cellular phenotype (e.g., cell death, inhibition of a signaling pathway, or a change in morphology), without a priori knowledge of the specific molecular target.

A typical screening cascade often begins with a primary high-throughput screen to identify initial "hits," followed by a series of secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Quantitative Data Presentation

A critical aspect of any screening campaign is the systematic collection and analysis of quantitative data to enable meaningful comparisons between different macrocyclic peptides. The following tables summarize key activity data for macrocyclic peptides targeting prominent cancer-related signaling pathways.

Table 1: Macrocyclic Peptide Inhibitors of the KRAS Signaling Pathway

Peptide IDTargetAssay TypeIC50 (µM)Reference
KRpep-2dKRAS G12DSOS1-mediated nucleotide exchange-[1]
MP-3995KRAS G12DpERK inhibition in AsPC-1 cells~10[2]
7 KRAS G12DpERK inhibition in pancreatic cancer cellsLow µM[3]

Table 2: Macrocyclic Peptide Inhibitors of the Wnt Signaling Pathway

Peptide IDTargetAssay TypeKD (nM)IC50 (nM)Reference
WAp-D04Wnt3aSurface Plasmon Resonance110290 (Reporter Assay)[3]
WAp-D04-W10PWnt3aSurface Plasmon Resonance-56 (Reporter Assay)[3]
A-b6 β-cateninTOPFLASH Reporter Assay-~20,000[4]

Table 3: Macrocyclic Peptide Inhibitors of the p53-MDM2 Interaction

Peptide IDTargetAssay TypeKD (nM)IC50 (µM)Reference
- MDM2Fluorescence Polarization-0.36[5]
cTAT-KD3MDM2/MDMX--1-12 (Cell-based)[6]
cR10-KD3MDM2/MDMX--1 (Cell-based)[6]
p53-16 MDM2/MDMX-Nanomolar range-[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the screening of macrocyclic peptides.

Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction

This is a competitive binding assay used to identify molecules that disrupt the interaction between p53 and its negative regulator, MDM2.

Materials:

  • Purified recombinant human MDM2 protein (N-terminal domain).

  • Fluorescently labeled p53-derived peptide probe (e.g., Rhodamine-labeled 15-amino acid peptide).

  • FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • 384-well black, flat-bottom microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation:

    • Prepare a 1.5x working solution of MDM2 protein (e.g., 1.5 µM) in FP assay buffer.

    • Prepare a 1.5x working solution of the fluorescent p53 peptide probe (e.g., 75 nM) in FP assay buffer.

    • Prepare serial dilutions of the macrocyclic peptides to be tested in FP assay buffer. The final concentration should typically range from low nanomolar to high micromolar.

  • Assay Setup:

    • Add 20 µL of the diluted macrocyclic peptides or vehicle control (e.g., DMSO) to the wells of the 384-well plate.

    • Prepare a reaction mixture containing the MDM2 protein and the fluorescent p53 peptide probe.

    • Add 40 µL of the reaction mixture to each well, bringing the final volume to 60 µL. The final concentrations in the assay would be, for example, 1 µM MDM2 and 50 nM probe.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

    • Centrifuge the plate briefly (e.g., 2 minutes at 200 x g) to remove any bubbles.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for a Rhodamine label).[8]

  • Data Analysis:

    • The degree of polarization is inversely proportional to the amount of fluorescent probe displaced by the macrocyclic peptide.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Wnt Signaling Luciferase Reporter Assay

This cell-based assay is used to screen for macrocyclic peptides that modulate the canonical Wnt signaling pathway. The assay utilizes a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.

Materials:

  • HEK293T cells (or other suitable cell line).

  • TCF/LEF luciferase reporter vector (e.g., TOP-flash).

  • A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Transfection reagent (e.g., Lipofectamine).

  • Recombinant Wnt3a protein.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the TCF/LEF luciferase reporter vector and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the macrocyclic peptides.

    • Stimulate the cells with a predetermined optimal concentration of recombinant Wnt3a protein (e.g., 100 ng/mL) to activate the pathway. Include control wells with and without Wnt3a stimulation.

  • Incubation:

    • Incubate the cells for an additional 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number.

    • Calculate the fold change in reporter activity relative to the unstimulated control.

    • For inhibitors, calculate the percentage of inhibition of Wnt3a-induced reporter activity.

    • Plot the results against the macrocyclic peptide concentration to determine the IC50 or EC50 values.[9][10][11]

KRAS Signaling Inhibition Assay (pERK Western Blot)

This assay assesses the ability of macrocyclic peptides to inhibit the downstream signaling of oncogenic KRAS by measuring the phosphorylation of ERK (Extracellular signal-Regulated Kinase).

Materials:

  • Cancer cell line with a known KRAS mutation (e.g., AsPC-1 with KRAS G12D).

  • Cell culture medium and serum.

  • Macrocyclic peptides for testing.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK), and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for western blots.

Procedure:

  • Cell Culture and Treatment:

    • Seed KRAS mutant cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Treat the cells with various concentrations of the macrocyclic peptides for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK antibody and the loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for pERK, tERK, and the loading control.

    • Normalize the pERK signal to the tERK signal and/or the loading control.

    • Calculate the percentage of inhibition of pERK levels compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the macrocyclic peptide concentration to determine the IC50 value.[1][7]

Mandatory Visualizations: Signaling Pathways and Workflows

Visualizing complex biological processes and experimental workflows is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor KRAS KRAS RAF RAF KRAS->RAF SOS1->KRAS Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Macrocyclic_Peptide Macrocyclic Peptide (e.g., KRpep-2d) Macrocyclic_Peptide->KRAS Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The KRAS signaling pathway and the inhibitory action of a macrocyclic peptide.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt3a Wnt3a Frizzled Frizzled Receptor Wnt3a->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt3a->LRP5_6 Macrocyclic_Peptide Macrocyclic Peptide (e.g., WAp-D04) Macrocyclic_Peptide->Wnt3a Inhibits Destruction_Complex Destruction Complex (Axin, APC, GSK3) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Wnt Target Genes (Proliferation) TCF_LEF->Target_Genes

Caption: The canonical Wnt signaling pathway and its inhibition by a macrocyclic peptide.

p53_MDM2_Pathway cluster_cellular_stress Cellular Stress cluster_regulation p53 Regulation cluster_cellular_response Cellular Response DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 Induces expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Promotes degradation Macrocyclic_Peptide Macrocyclic Peptide Macrocyclic_Peptide->MDM2 Inhibits interaction with p53

Caption: The p53-MDM2 regulatory loop and its disruption by a macrocyclic peptide.

Experimental Workflows

Screening_Workflow cluster_library_generation Library Generation cluster_screening Screening Cascade cluster_outcome Outcome Library Macrocyclic Peptide Library (10^12-10^14) Primary_Screen Primary HTS (e.g., Binding Assay) Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Library Inactive Secondary_Assay Secondary Assay (e.g., Cell-based) Hit_Identification->Secondary_Assay Active Hit_Confirmation Hit Confirmation Secondary_Assay->Hit_Confirmation Hit_Confirmation->Primary_Screen Not Confirmed Tertiary_Assay Tertiary Assay (e.g., In vivo model) Hit_Confirmation->Tertiary_Assay Confirmed Lead_Compound Lead Compound Tertiary_Assay->Lead_Compound

Caption: A generalized workflow for the screening of macrocyclic peptide libraries.

Conclusion and Future Directions

The screening of large macrocyclic peptide libraries is a dynamic and rapidly evolving field. The combination of innovative library generation technologies and sophisticated screening assays has enabled the discovery of potent and selective modulators for a growing number of challenging disease targets. Future advancements will likely focus on the development of more predictive cell-based and in vivo screening models, the integration of machine learning and artificial intelligence for library design and data analysis, and the exploration of novel macrocyclization chemistries to further expand the accessible chemical space. As our understanding of the principles governing the biological activity and pharmacokinetic properties of macrocyclic peptides deepens, this promising class of molecules is poised to make a significant impact on modern medicine.

References

"biosynthesis pathway of [Compound Family] natural products"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Terpenoid Natural Products

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenoids represent the largest and most structurally diverse class of natural products, with a vast array of applications in medicine, fragrance, and biotechnology.[1][2][3] Their biosynthesis originates from simple five-carbon precursors generated through two primary pathways: the Mevalonate (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways.[4][5] Understanding these intricate networks is critical for metabolic engineering and the development of novel therapeutic agents. This technical guide provides a detailed overview of the core biosynthetic pathways, key enzymatic transformations, quantitative data from metabolic engineering studies, and detailed experimental protocols for the analysis of terpenoid biosynthesis.

Core Biosynthetic Pathways: The Genesis of Isoprenoid Precursors

All terpenoids are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5][6] Plants and many microorganisms employ two distinct, spatially separated pathways to produce these precursors.[5][7]

The Mevalonate (MVA) Pathway

Operating in the cytosol of eukaryotes, archaea, and some bacteria, the MVA pathway utilizes acetyl-CoA as its primary substrate.[5][7][8] It is the principal route for the production of sesquiterpenes (C15), triterpenes (C30), and sterols.[5][7] The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[9][10] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step and a major regulatory control point.[4][10][11] A series of phosphorylation and decarboxylation reactions then converts mevalonate into IPP, which can be isomerized to DMAPP.[12][13]

MVA_Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mev_P Mevalonate-5-P Mevalonate->Mev_P MK Mev_PP Mevalonate-5-PP Mev_P->Mev_PP IPP IPP Mev_PP->IPP DMAPP DMAPP IPP->DMAPP

Caption: The Mevalonate (MVA) Pathway for IPP and DMAPP biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is active in the plastids of plants, green algae, and most bacteria.[5][14] It provides the precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), as well as essential photosynthetic pigments like carotenoids and the phytol tail of chlorophyll.[8][15] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate (GAP), catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is considered the primary flux-controlling step.[14][15] The product, DXP, is then converted to MEP by DXP reductoisomerase (DXR).[14][15] A further five enzymatic steps convert MEP into a mixture of IPP and DMAPP.[16]

MEP_Pathway Substrates Pyruvate + GAP DXP DXP Substrates->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP

Caption: The Methylerythritol Phosphate (MEP) Pathway for IPP and DMAPP biosynthesis.

Downstream Biosynthesis: From C5 Units to Terpenoid Diversity

The structural diversity of terpenoids arises from the subsequent assembly of IPP and DMAPP units and the chemical modification of the resulting carbon skeletons.

Chain Elongation by Prenyltransferases

IPP and DMAPP are sequentially condensed in head-to-tail fashion by a class of enzymes called prenyltransferases to form linear prenyl diphosphate precursors of varying lengths.[17]

  • Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form geranyl diphosphate (GPP, C10), the precursor to all monoterpenes.[17]

  • Farnesyl Diphosphate Synthase (FPPS) adds another IPP unit to GPP to yield farnesyl diphosphate (FPP, C15), the precursor for sesquiterpenes and triterpenes.[17]

  • Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the addition of IPP to FPP to produce geranylgeranyl diphosphate (GGPP, C20), the precursor for diterpenes and tetraterpenes.[13][17]

Carbon Skeleton Formation by Terpene Synthases (TPS)

The remarkable diversity of terpenoid structures is primarily generated by terpene synthases (TPS). These enzymes catalyze complex cyclization and rearrangement reactions using the linear prenyl diphosphate precursors (GPP, FPP, GGPP) to create the vast array of cyclic and acyclic carbon skeletons that define the terpenoid classes.[7]

Functional Diversification

Following the action of TPS, the basic terpenoid skeletons undergo further modifications by other enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, reductases, and glycosyltransferases. These enzymes introduce various functional groups (e.g., hydroxyl, carbonyl, carboxyl), which contribute to the final chemical properties and biological activities of the specific terpenoid natural product.[18]

Downstream_Pathway cluster_precursors IPP IPP GPP GPP (C10) IPP->GPP GPPS FPP FPP (C15) IPP->FPP FPPS GGPP GGPP (C20) IPP->GGPP GGPPS DMAPP DMAPP DMAPP->GPP GPPS GPP->FPP FPPS Mono Monoterpenes GPP->Mono TPS FPP->GGPP GGPPS Sesqui Sesquiterpenes FPP->Sesqui TPS Tri Triterpenes FPP->Tri SQS -> ... Di Diterpenes GGPP->Di TPS Tetra Tetraterpenes GGPP->Tetra PSY -> ... Mod Further Modifications (P450s, etc.) Mono->Mod Sesqui->Mod Di->Mod Tri->Mod Tetra->Mod

Caption: General workflow for downstream terpenoid biosynthesis.

Quantitative Data in Terpenoid Biosynthesis

Metabolic engineering efforts have provided valuable quantitative data on the flux and regulation of terpenoid pathways. The following tables summarize key kinetic parameters for pathway enzymes and reported improvements in product titers.

Table 1: Enzyme Kinetic Parameters

Enzyme Organism Substrate K_m (μM) k_cat (s⁻¹) Reference
DXS Populus trichocarpa Pyruvate 87.8 - [19]
DXS Populus trichocarpa GAP 18.5 - [19]

| Isoprene Synthase | Eucalyptus | DMAPP | 160 | 0.195 |[19] |

Table 2: Examples of Metabolic Engineering for Enhanced Terpenoid Production

Product Host Organism Engineering Strategy Fold Increase / Titer Reference
Nerolidol E. coli Translational fusion of nerolidol synthase and FPP synthase >110-fold (up to 4.2 g/L) [11][14][20]
Total Terpenoids Yeast Stepwise optimization of the endogenous MVA pathway 56-fold [7]
Artemisinin A. annua Overexpression of soluble CrHMGR 22-38% increase [16]
Sterols N. tabacum Expression of hamster HMGR gene 3 to 10-fold [4]
Carotenoids (Total) D. carota Overexpression of Arabidopsis DXS 80% increase [15]

| Carotenoids (Total) | D. carota | Overexpression of Arabidopsis DXR | 19% increase |[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of terpenoid biosynthesis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the transcript levels of genes involved in terpenoid biosynthesis.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from plant tissues of interest using a suitable kit (e.g., Trizol reagent) according to the manufacturer's protocol.[21]

  • Assess RNA quality and quantity using a spectrophotometer (e.g., Nanodrop) and gel electrophoresis.

  • Synthesize first-strand cDNA from ~0.5-1.0 µg of total RNA using a reverse transcription kit (e.g., PrimerScript 1st Strand cDNA synthesis kit) as per the manufacturer's instructions.[21]

2. qRT-PCR Reaction:

  • Prepare the reaction mixture in a total volume of 20 µL, containing: 10 µL SYBR Green Master Mix, 1.0 µL each of forward and reverse primers (10 µM), 2.0 µL of diluted cDNA template, and 6.0 µL of nuclease-free water.[22]

  • Use specific primers designed for the target biosynthetic genes.

  • Run the reaction on a real-time PCR system with the following typical thermal profile: 95°C for 5 min, followed by 40-45 cycles of 95°C for 5-15 s and 60°C for 20-30 s.[2][22]

  • Include a melting curve analysis (e.g., 65°C to 95°C) to verify the specificity of the amplification.[2]

3. Data Analysis:

  • Normalize the expression of target genes to a stable internal reference gene (e.g., Actin, EF1, PP2A).[21][23]

  • Calculate the relative gene expression levels using the 2-ΔΔCt method.[2][21][22]

Quantification of Terpenoid Metabolites by GC-MS

This protocol describes a general method for the extraction and analysis of volatile and semi-volatile terpenoids.

1. Sample Preparation and Extraction:

  • Grind ~40 mg of dried, homogenized plant material (e.g., leaves, flowers) into a fine powder.[18]

  • Add the powder to a GC vial containing a suitable organic solvent (e.g., 1.5 mL of hexane or ethyl acetate).[18][24]

  • Include an internal standard (e.g., dodecane, n-tridecane at 50-100 µg/mL) in the solvent for quantification.[18][24]

  • Vortex the mixture vigorously for 20-30 seconds, followed by sonication for 15-30 minutes.

  • Centrifuge the sample to pellet the plant debris.

  • Transfer the supernatant to a new vial, optionally filtering it through a 0.22 µm syringe filter, for GC-MS analysis.

2. GC-MS Analysis:

  • Inject 1 µL of the extract into the GC-MS system.

  • Use a suitable capillary column (e.g., HP-5MS).[25]

  • Employ an appropriate temperature program. A representative program is: initial oven temperature of 50-60°C, hold for 1-2 min, ramp at 3-10°C/min to 250-280°C, and hold for 5-10 min.[25]

  • Set the injector temperature to 250°C and the transfer line to 280°C. Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

  • Quantify individual terpenoids by generating a calibration curve for each compound using the peak area ratio of the analyte to the internal standard.

In Vitro Enzyme Activity Assays

1. HMG-CoA Reductase (HMGR) Activity Assay:

  • This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[26]

  • Reaction Mixture: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT).[26]

  • Procedure: In a quartz cuvette, combine the assay buffer, purified enzyme (e.g., 150 nM final concentration), and 300 µM NADPH. Pre-incubate at 37°C for 5-15 minutes.[26]

  • Initiate the reaction by adding the substrate HMG-CoA (e.g., to a final concentration of 200 µM).[26]

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate enzyme activity based on the rate of NADPH consumption (ε = 6.22 mM⁻¹cm⁻¹).

2. DXS-DXR Coupled Enzyme Assay:

  • This assay measures DXS activity by coupling the production of its product, DXP, to the DXR-catalyzed oxidation of NADPH.[19][27]

  • Reaction Mixture: Prepare a solution containing 100 mM HEPES (pH 8.0), 1 mM Thiamine Pyrophosphate (TPP), 1.5 mM MnCl₂, 0.15 mM NADPH, a saturating amount of purified DXR enzyme, and varying concentrations of the substrates pyruvate and GAP.[27]

  • Procedure: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified DXS enzyme.[27]

  • Monitor the decrease in absorbance at 340 nm spectrophotometrically.

  • Determine kinetic parameters by measuring initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[26]

3. Terpene Synthase (TPS) High-Throughput Colorimetric Assay:

  • This assay relies on substrate competition in an engineered E. coli strain that produces carotenoids (a colored terpenoid).[10][13][28]

  • Principle: An active TPS will compete with the carotenoid pathway for a common precursor (e.g., FPP or GGPP). High TPS activity will divert the precursor, leading to a reduction in carotenoid production and a visible loss of color in the bacterial colony.[10]

  • Procedure:

    • Co-transform E. coli with two plasmids: one containing the carotenoid biosynthesis gene cluster (e.g., pAC-EBI for lycopene production) and another containing the TPS gene to be tested.[13]

    • Plate the transformed cells on an appropriate solid medium and incubate to allow for colony growth and color development.

    • Screen for active TPS variants by identifying colonies with reduced or absent color compared to a negative control (harboring an empty vector or an inactive TPS mutant).[10]

    • The color intensity can be quantified by extracting the carotenoid pigments with acetone and measuring the absorbance of the supernatant.[13]

References

An In-Depth Technical Guide to the Spectroscopic Data Analysis (NMR, MS) of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of acetylsalicylic acid, commonly known as aspirin. The document details experimental protocols, presents spectroscopic data in a structured format, and includes visualizations of analytical workflows and molecular fragmentation pathways to aid in the structural elucidation and quality control of this vital pharmaceutical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For aspirin, both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed to confirm its identity and purity.

A typical experimental protocol for the NMR analysis of aspirin involves the following steps:

Sample Preparation:

  • For ¹H NMR: Dissolve 5-25 mg of the aspirin sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[2]

  • For ¹³C NMR: A higher concentration of the sample, typically 50-100 mg, is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference point for the chemical shift scale (δ = 0 ppm).

Instrumental Parameters: The following are typical acquisition parameters for the NMR analysis of aspirin and similar small molecules:

  • Spectrometer Frequency: ¹H NMR spectra can be acquired on instruments with frequencies ranging from 60 MHz to 500 MHz or higher.[2][3] Higher field strengths generally result in better signal dispersion and resolution.

  • Pulse Angle: A 90° pulse angle is commonly used for ¹H NMR acquisition.[1] For ¹³C NMR, a 30° or 45° pulse angle is often employed to allow for shorter relaxation delays.[4][5]

  • Acquisition Time: A typical acquisition time for ¹H NMR is around 6.4 seconds.[2]

  • Relaxation Delay (D1): This is the time allowed for the nuclei to return to their equilibrium state before the next pulse. For ¹H NMR, a relaxation delay of 1-2 seconds is common.[1] For ¹³C NMR, a longer delay may be necessary for quaternary carbons, but shorter delays (e.g., 2 seconds) are often used in routine analyses to save time.[4]

  • Number of Scans (Transients): For ¹H NMR, a small number of scans (e.g., 4 to 32) is usually sufficient.[1][2] For ¹³C NMR, a much larger number of scans is required to achieve an adequate signal-to-noise ratio.

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for aspirin dissolved in CDCl₃.

Table 1: ¹H NMR Data for Aspirin in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.77Singlet (broad)1HCarboxylic acid proton (-COOH)
8.12Doublet1HAromatic proton (ortho to -COOH)
7.66Triplet1HAromatic proton (para to -COOH)
7.28Triplet1HAromatic proton (para to -OCOCH₃)
7.16Doublet1HAromatic proton (ortho to -OCOCH₃)
2.36Singlet3HMethyl protons (-OCOCH₃)

Data sourced from Thermo Fisher Scientific.[6]

Table 2: ¹³C NMR Data for Aspirin in CDCl₃

Chemical Shift (δ) ppmAssignment
170.3Carboxylic acid carbon (-COOH)
169.7Ester carbonyl carbon (-OCOCH₃)
150.9Aromatic carbon attached to ester
134.5Aromatic CH (para to -COOH)
131.0Aromatic CH (ortho to -COOH)
126.1Aromatic carbon attached to -COOH
123.9Aromatic CH (para to -OCOCH₃)
122.3Aromatic CH (ortho to -OCOCH₃)
21.1Methyl carbon (-OCOCH₃)

Data compiled from various spectroscopic databases.

The logical relationship between the structure of aspirin and its ¹H NMR signals can be visualized as follows:

G cluster_aspirin Aspirin Structure cluster_nmr 1H NMR Signals Aspirin Acetylsalicylic Acid COOH Carboxylic Acid (-COOH) Signal_COOH δ 11.77 ppm (1H, s) COOH->Signal_COOH corresponds to Aromatic Aromatic Ring (4H) Signal_Aromatic δ 7.16-8.12 ppm (4H, m) Aromatic->Signal_Aromatic corresponds to Methyl Methyl Group (-CH3) Signal_Methyl δ 2.36 ppm (3H, s) Methyl->Signal_Methyl corresponds to

Aspirin 1H NMR Signal Assignment

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

A general protocol for the mass spectrometry analysis of aspirin is as follows:

Sample Preparation:

  • The sample is typically dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[7]

  • This stock solution is then further diluted to a final concentration in the range of 10 µg/mL.

  • The solution should be filtered to remove any particulate matter that could block the instrument's sample introduction system.

Instrumental Parameters: The specific parameters will vary depending on the type of mass spectrometer and ionization source used. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for small molecules like aspirin.

  • Ionization Mode: Aspirin can be analyzed in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.[8]

  • Mass Range: The instrument is typically set to scan a mass range that includes the expected molecular weight of aspirin (180.16 g/mol ), for example, m/z 50-300.

  • Ion Source Parameters: For ESI, parameters such as the capillary voltage, cone voltage, and desolvation gas temperature and flow rate are optimized to achieve good signal intensity and stability.

The following table summarizes the major ions and fragments observed in the mass spectrum of aspirin.

Table 3: Key Ions and Fragments in the Mass Spectrum of Aspirin

m/zIon/FragmentProposed Structure/Origin
180[M]⁺Molecular ion (Electron Ionization)
179[M-H]⁻Deprotonated molecule (Negative Ion ESI)[9]
138[M - C₂H₂O]⁺Loss of a ketene molecule from the molecular ion[10]
121[M - C₂H₂O - OH]⁺Loss of a hydroxyl radical from the m/z 138 fragment
120[M - C₂H₂O - H₂O]⁺Loss of a water molecule from the m/z 138 fragment[10]
92[M - C₂H₂O - H₂O - CO]⁺Loss of carbon monoxide from the m/z 120 fragment[10]
43[C₂H₃O]⁺Acetyl cation

The fragmentation of aspirin in the mass spectrometer and the general workflow of spectroscopic analysis can be visualized with the following diagrams.

G M Aspirin [M]+. m/z = 180 F138 [M - C2H2O]+. m/z = 138 M->F138 - C2H2O F43 [C2H3O]+ m/z = 43 M->F43 F120 [M - C2H2O - H2O]+. m/z = 120 F138->F120 - H2O F92 [M - C2H2O - H2O - CO]+. m/z = 92 F120->F92 - CO

Aspirin MS Fragmentation Pathway

G Sample Sample Preparation (Dissolution, Dilution, Filtration) NMR NMR Analysis (1H, 13C) Sample->NMR MS MS Analysis (EI or ESI) Sample->MS Data_NMR NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->Data_NMR Data_MS MS Data Processing (Spectrum Generation) MS->Data_MS Interpretation Structural Elucidation and Purity Assessment Data_NMR->Interpretation Data_MS->Interpretation

References

In Vitro Antibacterial Spectrum of [Compound Name]: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro antibacterial profile of [Compound Name]. It includes detailed data on its antibacterial potency against a panel of clinically relevant bacteria, standardized experimental protocols for key assays, and visual representations of experimental workflows and potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antibacterial agents.

Antibacterial Potency and Spectrum

The in vitro activity of [Compound Name] was evaluated against a diverse panel of Gram-positive and Gram-negative bacteria. The primary metrics for potency, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), were determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2][3]

Minimum Inhibitory Concentration (MIC)

The MIC values provide a quantitative measure of an antimicrobial's potency.[4] The lower the MIC, the more potent the compound. Data presented in Table 1 summarizes the MIC values of [Compound Name] against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of [Compound Name]

Bacterial StrainTypeATCC Number[Compound Name] MIC (µg/mL)
Staphylococcus aureusGram-positive292130.5
Staphylococcus aureus (MRSA)Gram-positiveBAA-17171
Enterococcus faecalisGram-positive292122
Streptococcus pneumoniaeGram-positive496190.25
Escherichia coliGram-negative259228
Klebsiella pneumoniaeGram-negative1388316
Pseudomonas aeruginosaGram-negative2785332
Acinetobacter baumanniiGram-negative1960616

Data are hypothetical and for illustrative purposes only.

Minimum Bactericidal Concentration (MBC)

MBC testing is conducted after an MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[5] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Table 2: Minimum Bactericidal Concentrations (MBCs) of [Compound Name]

Bacterial StrainATCC Number[Compound Name] MIC (µg/mL)[Compound Name] MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus292130.512
Staphylococcus aureus (MRSA)BAA-1717144
Escherichia coli259228162
Pseudomonas aeruginosa2785332>128>4

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Standardized methodologies are crucial for the reproducibility and comparison of antibacterial susceptibility data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Broth Microdilution MIC Assay

This method is used to determine the MIC of a compound against a specific microorganism in a liquid medium.[1][6]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on appropriate agar. Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (MHB). The broth is incubated at 37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).[7] This culture is then diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Compound Dilution: A serial two-fold dilution of [Compound Name] is prepared in a 96-well microtiter plate.[8] A stock solution of the compound is first diluted to twice the highest concentration to be tested.[9] Then, 100 µL of MHB is added to all wells. 100 µL of the 2x compound stock is added to the first column of wells, mixed, and then 100 µL is transferred to the next column, repeating down to the desired final concentration.[8]

  • Inoculation: Each well is inoculated with 100 µL of the standardized bacterial suspension, bringing the final volume to 200 µL and halving the compound concentrations. This results in a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Controls: A positive control well (bacteria in broth, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[1]

  • Result Determination: The MIC is recorded as the lowest concentration of [Compound Name] that shows no visible turbidity (growth) after incubation.[1]

Protocol for MBC Determination

The MBC test is a subsequent step to the MIC assay to determine the lowest concentration of an agent that kills the bacteria.[2][5]

  • Subculturing: Following the MIC determination, a 10-100 µL aliquot is taken from each well that showed no visible growth.[10]

  • Plating: The aliquot is spread onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3]

Protocol for Time-Kill Kinetics Assay

This assay provides information on the dynamic interaction between an antimicrobial agent and a microorganism over time.[11][12]

  • Preparation: A logarithmic-phase bacterial culture is prepared, typically to a concentration of 1-5 x 10⁵ CFU/mL in MHB.[13]

  • Exposure: The bacterial suspension is added to flasks containing [Compound Name] at various concentrations (e.g., 1x, 2x, 4x MIC), along with a growth control flask (no compound).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.[13]

  • Quantification: The aliquot is serially diluted, plated on agar, and incubated for 18-24 hours. The number of viable colonies (CFU/mL) is then counted.

  • Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][14]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading P1 Prepare Bacterial Inoculum (0.5 McFarland) P3 Perform Serial Dilutions of Compound in MHB P1->P3 P2 Prepare 2x Compound Stock Solution P2->P3 P4 Inoculate Wells with Bacterial Suspension P3->P4 P5 Incubate at 37°C for 18-24 hours P4->P5 P6 Read Plate for Visible Growth (Turbidity) P5->P6 P7 Determine Lowest Concentration with No Growth (MIC) P6->P7 Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide catalyzes peptide bond mRNA mRNA Template mRNA->30S_Subunit binds tRNA Aminoacyl-tRNA tRNA->50S_Subunit binds to A-site Compound [Compound Name] Compound->50S_Subunit Inhibition Inhibition

References

Technical Guide: Cytotoxicity Assessment of Novel Dichloro-Substituted Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel peptide-based therapeutics continues to be a significant focus in drug discovery. The incorporation of non-canonical amino acids, such as those with dichloro-substitutions, offers a promising avenue for enhancing peptide stability, cell permeability, and biological activity. This technical guide provides a comprehensive framework for the synthesis and in-depth cytotoxicity assessment of novel dichloro-substituted peptides. While direct literature on the cytotoxicity of novel, multi-residue dichloro-substituted peptides is nascent, this guide synthesizes established methodologies for peptide synthesis and cytotoxicity evaluation, drawing illustrative parallels from studies on dichloro-substituted small molecules and other modified peptides.

I. Synthesis of Dichloro-Substituted Peptides

The synthesis of peptides incorporating dichloro-substituted amino acids, such as dichlorophenylalanine, can be achieved using well-established Solid-Phase Peptide Synthesis (SPPS) protocols. The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected amino acids (including the desired dichloro-substituted amino acid)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminal modification)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid - TFA, with scavengers like triisopropylsilane and water)

  • Ether (for precipitation)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent and a base. Add the activated amino acid to the resin and allow it to react to form a peptide bond.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence, including the dichloro-substituted amino acid.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, followed by centrifugation and lyophilization. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Diagram: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Repeat Repeat Cycle for Each Amino Acid Wash1->Repeat Repeat->Deprotection1 Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Intrinsic_Apoptosis cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol Bax Bax/Bak CytC_mito Cytochrome c Bax->CytC_mito Pore formation Apaf1 Apaf-1 CytC_mito->Apaf1 Release Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 Activation Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis Stress Cellular Stress (e.g., Peptide Treatment) Stress->Bax Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Extrinsic_Apoptosis cluster_cell Cell cluster_membrane Cell Membrane cluster_cyto Cytosol DeathReceptor Death Receptor (e.g., Fas, TNF-R1) FADD FADD DeathReceptor->FADD Casp8 Pro-caspase-8 FADD->Casp8 DISC DISC Casp3 Pro-caspase-3 DISC->Casp3 Activation Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathLigand->DeathReceptor

An In-depth Technical Guide to Computational Docking Studies of Ibrutinib with Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational docking analysis of Ibrutinib, a first-in-class covalent inhibitor, with its therapeutic target, Bruton's tyrosine kinase (BTK). Ibrutinib's mechanism of action involves the irreversible inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a cornerstone therapy for various B-cell malignancies.[1][2][3] Computational docking is an indispensable tool in understanding and optimizing such interactions. It allows for the prediction of binding modes and affinities, guiding the design of more potent and selective kinase inhibitors.[4][5]

Data Presentation: Quantitative Analysis of Ibrutinib-BTK Interaction

The efficacy of Ibrutinib is quantified by several key parameters that describe its binding affinity and reaction kinetics with BTK. As a covalent inhibitor, its potency is not solely defined by reversible binding affinity (IC50 or Ki) but also by the rate of covalent bond formation (k_inact).[6][7]

ParameterValueDescriptionSource(s)
IC50 0.5 nMThe concentration of Ibrutinib required to inhibit BTK activity by 50%. This value reflects high potency.[8][9]
11 nMThe concentration required to inhibit BTK autophosphorylation in a B-cell line.[8][9]
Ki 0.59 nMThe inhibition constant, representing the binding affinity of the initial, non-covalent complex between Ibrutinib and BTK.[6]
k_inact 0.041 min⁻¹The maximal rate of irreversible inactivation of BTK by Ibrutinib.[6]
k_inact/Ki 1.17 µM⁻¹s⁻¹The second-order rate constant, which represents the overall efficiency of covalent inhibition. This parameter is crucial for comparing covalent inhibitors.[6]

Experimental Protocols: Covalent Docking Methodology

The computational study of Ibrutinib requires a specialized covalent docking protocol to account for the formation of a permanent bond with the target protein. The following methodology outlines a typical workflow.

1. Preparation of the Target Protein (BTK)

  • Structure Retrieval: Obtain the three-dimensional crystal structure of BTK in complex with Ibrutinib from the Protein Data Bank (PDB). A commonly used entry is 5P9J.[10][11] This structure provides an experimentally validated starting point for the active site conformation.

  • Protein Preparation: The raw PDB file must be processed. This involves:

    • Removing all non-essential molecules, including water, ions, and co-crystallized ligands (except for retaining the reference Ibrutinib position if desired).

    • Adding hydrogen atoms, which are typically absent in crystal structures.

    • Assigning partial charges and protonation states to amino acid residues appropriate for a physiological pH.

    • Performing a brief energy minimization of the structure to relieve any steric clashes introduced during the preparation steps.

2. Preparation of the Ligand (Ibrutinib)

  • Structure Generation: The 3D structure of Ibrutinib can be extracted from the co-crystallized PDB file or generated from its 2D chemical structure using molecular modeling software.

  • Ligand Preparation: The ligand structure is optimized by:

    • Assigning appropriate atom and bond types.

    • Adding hydrogen atoms and assigning partial charges.

    • Performing an energy minimization to obtain a low-energy conformation.

    • Defining the rotatable bonds to allow for conformational flexibility during the docking simulation.

3. Covalent Docking Simulation

  • Active Site Definition: The binding site is defined as a grid box centered on the location of the co-crystallized Ibrutinib. The size of the grid should be sufficient to encompass the entire active site and allow the ligand to rotate and translate freely.

  • Covalent Docking Setup: Unlike standard docking, covalent docking requires defining the specific reaction.

    • Reactive Residue: Identify the nucleophilic residue in the protein, which for BTK is Cysteine-481 (Cys-481).[8][12]

    • Reactive Atom: Identify the electrophilic atom in the ligand. For Ibrutinib, this is the β-carbon of its acrylamide "warhead," which undergoes a Michael addition reaction.[12][13]

    • Reaction Type: Specify the reaction type (e.g., Michael addition) within the docking software.

  • Execution: The docking algorithm samples numerous conformations and orientations (poses) of Ibrutinib within the defined active site. It then models the formation of the covalent bond with Cys-481 for plausible poses.

4. Post-Docking Analysis

  • Scoring and Ranking: The generated poses are scored based on functions that estimate the binding free energy. The top-ranked poses are selected for further analysis.

  • Binding Mode Analysis: The best-scoring pose is visually inspected to analyze the key molecular interactions responsible for binding, which include:

    • The covalent bond between Ibrutinib and the thiol group of Cys-481.

    • Hydrogen bonds with backbone atoms in the hinge region of the kinase.

    • Hydrophobic and van der Waals interactions with other active site residues.

  • Validation: The predicted binding pose is compared with the original orientation of Ibrutinib in the experimental crystal structure (e.g., 5P9J) to calculate the Root Mean Square Deviation (RMSD). A low RMSD value (< 2.0 Å) indicates a successful prediction of the native binding mode.

Mandatory Visualizations

The B-cell receptor (BCR) pathway is fundamental for B-cell proliferation, differentiation, and survival.[14] BTK is a key node in this cascade. Upon BCR activation, spleen tyrosine kinase (SYK) is recruited and phosphorylated, which in turn activates BTK.[15] Active BTK phosphorylates phospholipase C-γ2 (PLCγ2), triggering downstream signals that lead to the activation of transcription factors like NF-κB, ultimately promoting cell survival.[14][15][16] Ibrutinib covalently binds to BTK, blocking its kinase activity and shutting down this pro-survival signaling.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Phosphorylates Antigen Antigen Antigen->BCR Activation BTK BTK SYK->BTK Phosphorylates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition DAG DAG PLCy2->DAG IP3 IP3 PLCy2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Influx IP3->Ca NFkB NF-κB Pathway PKC->NFkB Ca->NFkB Survival Cell Proliferation & Survival NFkB->Survival

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.

The process of performing a computational docking study follows a structured workflow, from initial setup to final analysis. This ensures reproducibility and reliability of the results.

Docking_Workflow Start Start Prep 1. Input Preparation Start->Prep Prep_Protein Prepare BTK Structure (e.g., PDB: 5P9J) Prep->Prep_Protein Prep_Ligand Prepare Ibrutinib Structure Prep->Prep_Ligand Dock 2. Covalent Docking Simulation Prep_Protein->Dock Prep_Ligand->Dock Define_Site Define Active Site Grid Dock->Define_Site Set_Covalent Set Covalent Parameters (Cys-481 + Acrylamide) Define_Site->Set_Covalent Run_Sim Run Docking Algorithm Set_Covalent->Run_Sim Analysis 3. Post-Docking Analysis Run_Sim->Analysis Score Score and Rank Poses Analysis->Score Visualize Visualize Binding Mode & Interactions Score->Visualize Validate Validate (e.g., RMSD vs Crystal) Visualize->Validate End End Validate->End

Caption: A standardized workflow for performing a computational covalent docking study.

References

Methodological & Application

"optimized solid-phase synthesis protocol for complex cyclic peptides"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of complex cyclic peptides is a critical aspect of drug discovery and development, as cyclization can significantly enhance peptide stability, receptor affinity, and bioavailability.[1][2][3] Solid-phase peptide synthesis (SPPS) offers a robust methodology for the assembly of the linear peptide precursors.[4][5] This document outlines an optimized protocol for the synthesis of complex cyclic peptides using Fmoc/tBu solid-phase chemistry, focusing on strategies to overcome common challenges such as peptide aggregation and inefficient cyclization.[6][7] Detailed experimental procedures for on-resin cyclization, cleavage, purification, and analysis are provided.

Data Presentation: Key Parameters for Optimized Synthesis

Successful synthesis of complex cyclic peptides hinges on the careful optimization of several key parameters. The following tables provide a summary of typical conditions and reagents used in the optimized protocol. Note that these values may require further optimization depending on the specific peptide sequence.

Table 1: Optimized Conditions for Linear Peptide Assembly (Fmoc/tBu Strategy)

ParameterRecommended Condition/ReagentPurpose
Resin ChemMatrix® or TentaGel® (0.2-0.4 mmol/g loading)Minimizes peptide aggregation.
Fmoc Deprotection 20% Piperidine in DMF (1 x 1 min, 1 x 10 min)Removal of the temporary Fmoc protecting group.[1]
Amino Acid Coupling 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMFEfficient amide bond formation.
Coupling Time 45-60 minutesEnsures complete reaction.
Double Coupling For sterically hindered amino acids (e.g., Aib, Pro) or difficult sequencesDrives the reaction to completion to avoid deletion sequences.[5]
Capping Acetic anhydride/DIPEA in DMF (optional)Blocks unreacted amino groups to prevent the formation of deletion peptides.

Table 2: Reagents and Conditions for On-Resin Cyclization

ParameterReagent CombinationTypical ConcentrationReaction TimeKey Considerations
Coupling Reagent HBTU/HOBt/DIPEA0.4 M in DMF4-24 hoursA standard and effective combination for amide bond formation.[4]
Phosphonium Salt PyBOP/DIPEA0.4 M in DMF4-24 hoursOften used for sterically hindered cyclizations.
Uronium Salt HATU/HOAt/DIPEA0.4 M in DMF2-12 hoursHighly efficient and can reduce racemization, particularly when HOAt is included.[1]
Carbodiimide DIC/OxymaPure®0.4 M in DCM/DMF6-24 hoursCost-effective; OxymaPure® is a superior alternative to HOBt.

Table 3: Cleavage and Deprotection Cocktails

Peptide CompositionCleavage CocktailTimePurpose of Scavengers
General Peptides TFA/TIPS/H₂O (95:2.5:2.5)2-3 hoursTIPS and water scavenge carbocations to prevent side reactions.
Peptides with Arg(Pbf) TFA/TIPS/H₂O (95:2.5:2.5)2-3 hoursStandard cocktail is usually sufficient.
Peptides with Cys(Trt) TFA/TIPS/EDT/H₂O (94:1:2.5:2.5)2-3 hoursEDT is a scavenger for the trityl group.
Peptides with Met TFA/TIPS/Thioanisole (95:2.5:2.5)2-3 hoursThioanisole prevents oxidation of the methionine side chain.
Peptides with Trp TFA/TIPS/EDT (95:2.5:2.5)2-3 hoursEDT protects the indole ring from modification.

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide

This protocol is based on the Fmoc/tBu strategy.[4][7]

  • Resin Swelling: Swell the resin (e.g., Rink Amide ChemMatrix®) in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin with 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using the conditions outlined in Table 1.

  • Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 10 min). Wash thoroughly with DMF.

    • Amino Acid Activation: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Washing: Wash the resin with DMF, followed by DCM, and then DMF again.

    • Repeat this cycle for each amino acid in the sequence.

On-Resin Cyclization
  • Side-Chain Deprotection of Linking Residue: If the peptide is anchored to the resin via a side chain (e.g., Asp, Glu, Lys), selectively deprotect the appropriate protecting group (e.g., Alloc, ivDde) to reveal the carboxyl or amino group for cyclization.

  • N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Cyclization:

    • Wash the resin extensively with DMF to remove residual piperidine.

    • Add the chosen cyclization cocktail (see Table 2) to the resin.

    • Agitate the reaction vessel at room temperature for the specified time. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.

Cleavage from Resin and Global Deprotection
  • Resin Preparation: Wash the cyclized peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

  • Cleavage: Add the appropriate cleavage cocktail (see Table 3) to the dry resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[8][9]

    • Use a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Analysis:

    • Analytical RP-HPLC: Assess the purity of the collected fractions.[8]

    • Mass Spectrometry: Confirm the molecular weight of the purified cyclic peptide using MALDI-TOF or ESI-MS.[8]

Visualizations

Optimized_SPPS_Workflow Start Start: Swell Resin Linear_Assembly Linear Peptide Assembly (Fmoc/tBu Chemistry) Start->Linear_Assembly Deprotection_Cyclization Selective Deprotection & N-terminal Fmoc Removal Linear_Assembly->Deprotection_Cyclization Completed Linear Sequence OnResin_Cyclization On-Resin Cyclization Deprotection_Cyclization->OnResin_Cyclization Cleavage Cleavage & Global Deprotection OnResin_Cyclization->Cleavage Cyclization Complete Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Analysis Analysis (LC-MS) Purification->Analysis Purified Fractions End End: Pure Cyclic Peptide Analysis->End On_Resin_Cyclization_Pathway Resin_Peptide Resin-Bound Linear Peptide (N-terminus & Side-chain deprotected) Coupling_Reagents Add Coupling Reagents (e.g., HATU/DIPEA) Resin_Peptide->Coupling_Reagents Nucleophilic_Attack Intramolecular Nucleophilic Attack by N-terminal Amine Resin_Peptide->Nucleophilic_Attack Proximity Activated_C_Terminus Activated C-terminal Carboxylate Coupling_Reagents->Activated_C_Terminus Activated_C_Terminus->Nucleophilic_Attack Cyclic_Peptide Resin-Bound Cyclic Peptide Nucleophilic_Attack->Cyclic_Peptide Troubleshooting_Logic Problem Synthesis Problem? Low_Yield Low Yield / Incomplete Reaction? Problem->Low_Yield Yes Side_Products Side Products Observed? Problem->Side_Products Yes Sol_LowYield1 Increase coupling time Use stronger coupling reagent (HATU) Low_Yield->Sol_LowYield1 Yes Sol_LowYield2 Check reagent quality Ensure complete Fmoc removal Low_Yield->Sol_LowYield2 Yes Sol_SideProducts1 Optimize cleavage cocktail (add scavengers) Side_Products->Sol_SideProducts1 Yes Sol_SideProducts2 For cyclization: use high dilution or pseudo-dilution on resin Side_Products->Sol_SideProducts2 Yes Sol_SideProducts3 Check for racemization (use HOAt) Side_Products->Sol_SideProducts3 Yes

References

Application Note: High-Purity Quercetin Isolation from Crude Plant Extracts Using Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of Quercetin, a flavonoid of significant therapeutic interest, from a crude plant extract using preparative High-Performance Liquid Chromatography (HPLC). The methodology covers the entire workflow, from initial analytical method development and purity assessment to the strategic scale-up for preparative-scale separation. By following these protocols, researchers can achieve high recovery and purity of the target compound. All quantitative data and method parameters are summarized in structured tables, and the workflow logic is illustrated using diagrams.

Introduction

Quercetin is a potent antioxidant flavonoid found abundantly in fruits, vegetables, and medicinal plants.[1][2] Its wide range of pharmacological benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects, makes it a compound of great interest for pharmaceutical and nutraceutical applications.[3] Natural extracts, however, contain a complex mixture of compounds, necessitating an efficient purification strategy to isolate Quercetin for research or product development.[4]

Preparative HPLC is a powerful technique for purifying compounds from complex mixtures on a larger scale than traditional analytical HPLC.[5] The principle involves scaling up an optimized analytical separation to a larger column to isolate and collect substantial quantities of the pure substance.[6][7] A systematic approach to this scale-up process is crucial for maintaining the resolution and separation quality achieved at the analytical level.[7][8] This application note details a robust method for this purpose.

Experimental Protocols

Protocol 1: Crude Quercetin Extract Preparation

This protocol describes a solid-liquid extraction from a plant source, such as dried green tea leaves or onion skins.[2]

  • Sample Preparation: Grind dried plant material into a fine powder.

  • Extraction: Add 10 grams of the plant powder to 150 mL of 70% ethanol.[2]

  • Agitation: Stir the mixture for 16 hours at room temperature using a magnetic stirrer.[2]

  • Filtration: Filter the mixture through Whatman filter paper to separate the extract from the solid plant material.[2]

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at 50°C to obtain the crude, concentrated extract.[2]

  • Final Sample Prep: Redissolve a known quantity of the dried crude extract in methanol for HPLC analysis.[3] Centrifuge or filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Analytical Method Development and Purity Assessment

An initial analytical method is required to determine the retention time of Quercetin and assess the purity of the crude extract.

  • HPLC System: An analytical HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][9]

  • Mobile Phase A: Purified water with 0.1% formic acid or 1.2 ml/L orthophosphoric acid.[2][9]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient Elution: A linear gradient from 5% B to 30% B over 35 minutes is a typical starting point.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: Monitor at a wavelength of 254 nm or 280 nm.[2][4]

  • Injection Volume: 10 µL.[2]

  • Procedure: Inject the prepared crude extract and a Quercetin standard to identify the Quercetin peak and determine its retention time and the initial purity of the extract.

Protocol 3: Scale-Up from Analytical to Preparative HPLC

The goal is to maintain the separation quality while increasing the load. The key is to geometrically scale the flow rate and injection volume according to the column dimensions.[7]

  • Select Preparative Column: Choose a preparative column with the same chemistry and particle size as the analytical column (e.g., C18, 5 µm) but with a larger internal diameter (e.g., 250 mm x 21.2 mm). Using identical column lengths simplifies the process as the gradient profile often requires no changes.[7]

  • Calculate Preparative Flow Rate (F₂): Use the following equation to scale the flow rate based on the column inner diameters (D).[7]

    • F₂ = F₁ × (D₂ / D₁)²

    • Where:

      • F₁ = Analytical Flow Rate (1.0 mL/min)

      • D₁ = Analytical Column Diameter (4.6 mm)

      • D₂ = Preparative Column Diameter (21.2 mm)

  • Calculate Preparative Injection Volume (V₂): Scale the injection volume to maintain a comparable mass load relative to the column capacity.

    • V₂ = V₁ × (D₂ / D₁)²

    • Where:

      • V₁ = Analytical Injection Volume (e.g., 10 µL, but this should be determined by a loading study)

      • D₁ = Analytical Column Diameter (4.6 mm)

      • D₂ = Preparative Column Diameter (21.2 mm)

    • Note: A loading study should first be performed on the analytical column to determine the maximum injection volume before resolution is lost. This maximized volume is then used as V₁ for the calculation.

Protocol 4: Preparative Purification Run and Fraction Collection

  • System Setup: Equilibrate the preparative HPLC system with the preparative column using the calculated flow rate and initial mobile phase conditions.

  • Sample Injection: Dissolve a larger quantity of the crude extract in the mobile phase to create a concentrated solution. Inject the calculated preparative volume.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the Quercetin peak begins to elute and stop collecting after the peak has fully eluted. Automated fraction collectors triggered by UV signal are ideal for this purpose.

Protocol 5: Post-Purification Analysis and Product Recovery

  • Purity Check: Analyze a small aliquot of the collected fraction(s) using the analytical HPLC method (Protocol 2) to confirm purity.

  • Pooling: Combine all fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fraction using a rotary evaporator or freeze-dryer to obtain the final, purified Quercetin powder.

  • Yield Calculation: Weigh the final product and calculate the overall recovery percentage based on the amount of Quercetin estimated to be in the initial crude extract.

Data Presentation

Table 1: Method Scale-Up Parameters This table summarizes the transition of parameters from the analytical method to the preparative scale.

ParameterAnalytical MethodPreparative MethodScaling Factor (D₂/D₁)²
Column Dimensions 4.6 mm x 250 mm21.2 mm x 250 mmN/A
Column Packing C18, 5 µmC18, 5 µmN/A
Flow Rate 1.0 mL/min21.2 mL/min~21.2
Max Injection Volume 20 µL424 µL~21.2
Gradient Time 35 min35 min1.0 (same length)

Table 2: Representative Purification Results This table presents typical quantitative data obtained from the purification process.

ParameterCrude ExtractPurified Fraction
Initial Mass Injected 100 mgN/A
Quercetin Purity (by area %) ~45%>98%
Final Purified Mass N/A41 mg
Overall Recovery N/A~91%

Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Workflow cluster_post Post-Purification plant Plant Material (Powder) extract Solvent Extraction (70% EtOH) plant->extract filter Filtration extract->filter evap Solvent Evaporation filter->evap crude Crude Extract evap->crude analytical Analytical HPLC (Method Development) crude->analytical scaleup Scale-Up Calculation analytical->scaleup prep_hplc Preparative HPLC Run scaleup->prep_hplc collect Fraction Collection prep_hplc->collect purity_check Purity Analysis of Fractions collect->purity_check pool Pool High-Purity Fractions purity_check->pool final_evap Final Solvent Removal pool->final_evap product Pure Quercetin (>98%) final_evap->product G cluster_params Identify Key Parameters cluster_calc Apply Scaling Equations start Start: Optimized Analytical Method p1 Analytical Flow Rate (F₁) start->p1 p2 Analytical Column Diameter (D₁) start->p2 p3 Preparative Column Diameter (D₂) start->p3 eq1 Calculate Prep Flow Rate: F₂ = F₁ * (D₂/D₁)² p1->eq1 p2->eq1 eq2 Calculate Prep Injection Vol: V₂ = V₁ * (D₂/D₁)² p2->eq2 p3->eq1 p3->eq2 end_node Result: Preparative Method Parameters eq1->end_node eq2->end_node

References

Application Note: Developing a Bioassay for Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate molecules, a process known as phosphorylation.[2][3] This modification acts as a molecular switch, altering the substrate's activity, localization, or stability. Given their central role in processes like cell growth, proliferation, and differentiation, dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][3] Consequently, kinase inhibitors have become a major focus of drug discovery and development.[2][4]

Developing a robust and reliable bioassay is the cornerstone of identifying and characterizing novel kinase inhibitors.[4] These assays are essential for screening large compound libraries, determining inhibitor potency (e.g., IC50 values), and assessing selectivity across the kinome. This document provides an overview of common bioassay formats and detailed protocols for widely used methods.

Biochemical kinase assays can be broadly categorized into two main types: activity assays , which measure the catalytic function of the kinase, and binding assays , which quantify the interaction between a compound and the kinase enzyme.[5]

Common Kinase Activity Assay Formats

Several methods exist to measure kinase activity, each with distinct advantages and limitations. The choice of assay often depends on factors like throughput requirements, sensitivity, cost, and the specific kinase being studied.[3][6]

  • Radiometric Assays: Considered the "gold standard," these assays use ATP with a radioactive phosphate isotope (γ-³²P or γ-³³P).[2][7] Kinase activity is measured by quantifying the amount of radioactivity transferred to a substrate.[2]

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative and include techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][8] They typically rely on antibodies or tracers that detect either the phosphorylated substrate or the ADP product.[2]

  • Luminescence-Based Assays: These highly sensitive assays often measure the amount of ATP remaining in a reaction after the kinase-catalyzed phosphorylation. The remaining ATP is used in a luciferase reaction to generate a light signal that is inversely proportional to kinase activity.

  • Mobility Shift Assays: These assays separate the phosphorylated product from the unphosphorylated substrate based on changes in charge, which can be detected by electrophoresis.[5]

  • Cell-Based Assays: Unlike in vitro biochemical assays, cell-based formats measure kinase activity within a more physiologically relevant environment.[9][10][11] These methods often assess the phosphorylation of a downstream substrate or measure changes in cell proliferation or survival.[10][12]

Signaling Pathway & Workflow Diagrams

Visualizing the underlying biological and experimental processes is crucial for assay development.

Kinase_Signaling_Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds receptor->receptor adaptor Adaptor Proteins (e.g., GRB2) receptor->adaptor Recruits ras_gtpase Ras GTPase adaptor->ras_gtpase Activates mapkkk MAPKKK (e.g., RAF) ras_gtpase->mapkkk Activates mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., ERK) mapkk->mapk Phosphorylates transcription_factor Transcription Factors (e.g., c-Jun, c-Fos) mapk->transcription_factor Activates cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Regulates Gene Expression

Caption: A generic MAP Kinase (MAPK) signaling cascade.

Assay_Choice_Logic start Start: Need to Measure Kinase Activity throughput High-Throughput Screening (HTS)? start->throughput hts_yes Use Homogeneous Assay: - Luminescence (ATP depletion) - TR-FRET - AlphaScreen throughput->hts_yes Yes hts_no Lower Throughput Needed (e.g., Lead Optimization) throughput->hts_no No end Select & Optimize Chosen Assay hts_yes->end direct_measure Direct Measurement of Phosphorylation Required? hts_no->direct_measure direct_yes Use Radiometric Assay or Specific Antibody-based (ELISA, Western) direct_measure->direct_yes Yes cellular_context Is Cellular Context Important? direct_measure->cellular_context No direct_yes->end cellular_yes Use Cell-Based Assay: - Phospho-Substrate Detection - Reporter Gene Assay - Proliferation Assay cellular_context->cellular_yes Yes cellular_context->end No cellular_yes->end

Caption: Decision tree for selecting an appropriate kinase bioassay format.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate light.

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • Test compounds (kinase inhibitors) dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the appropriate wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Preparation: Prepare a kinase/substrate master mix in kinase reaction buffer.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well. Add 2 µL of the kinase/substrate master mix to all wells except the "no enzyme" control.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Final Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.

Protocol 2: Cell-Based Phospho-Substrate Assay (Western Blot)

This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's target substrate within intact cells.

Materials:

  • Cell line expressing the kinase and substrate of interest

  • Cell culture medium and supplements

  • Test compounds (kinase inhibitors) dissolved in DMSO

  • Stimulant (e.g., growth factor, if required to activate the kinase pathway)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture: Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation (if necessary): To reduce basal kinase activity, starve cells in serum-free medium for 4-16 hours.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the kinase inhibitor (or DMSO vehicle control) for 1-2 hours.

  • Stimulation: Add the appropriate stimulant (e.g., EGF for the EGFR pathway) to the medium for a predetermined time (e.g., 15 minutes) to activate the kinase.

  • Cell Lysis: Immediately wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples for 5 minutes, then load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again, then apply the ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (pan) form of the substrate.

Data Presentation

Quantitative data, such as the half-maximal inhibitory concentration (IC50), should be summarized in tables to facilitate comparison between compounds. The IC50 is calculated by fitting the dose-response data to a four-parameter logistic curve.

Table 1: IC50 Values of Test Compounds Against Kinase X

Compound IDAssay TypeIC50 (nM)Hill Slope
Cmpd-001ADP-Glo™15.2-1.10.992
Cmpd-002ADP-Glo™250.7-0.90.985
Cmpd-003ADP-Glo™8.9-1.00.995
StaurosporineADP-Glo™2.1-1.20.998
Cmpd-001Cell-Based45.8-1.30.989
Cmpd-003Cell-Based32.1-1.10.991

Data are representative. Staurosporine is a non-selective, potent kinase inhibitor often used as a positive control.

Experimental_Workflow start Start: Prepare Assay Plate add_cmpd Add Test Compounds & Controls (DMSO) start->add_cmpd add_enzyme Add Kinase/Substrate Mix add_cmpd->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate Incubate (e.g., 60 min) add_atp->incubate stop Stop Reaction & Detect Signal (e.g., Add ADP-Glo Reagents) incubate->stop read Read Plate (Luminometer, Fluorometer) stop->read analyze Analyze Data: - Normalize Controls - Generate Dose-Response Curves - Calculate IC50 read->analyze end End: Report Results analyze->end

Caption: General workflow for a biochemical kinase inhibitor assay.

References

Application Note: LC-MS/MS Method for the Quantification of Metformin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metformin is a first-line oral biguanide used for the treatment of type 2 diabetes. It primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[1] Accurate quantification of metformin in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure safety and efficacy. This application note describes a robust, sensitive, and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of metformin in human plasma. The method utilizes a simple protein precipitation step for sample preparation, offering a fast and efficient workflow suitable for high-throughput analysis.

Principle of the Method

This method employs a simple protein precipitation technique to extract metformin and an internal standard (IS), Metformin-d6, from human plasma.[2][3] The processed samples are then injected into a Liquid Chromatography (LC) system for separation. The analyte and IS are separated from endogenous plasma components on a C18 reversed-phase column.[2][4] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2][5] The MRM transitions are specific for metformin and its deuterated internal standard, ensuring high selectivity and minimizing interferences from the plasma matrix.[4][6]

Experimental Protocols

Materials and Reagents
  • Metformin hydrochloride (Reference Standard)

  • Metformin-d6 (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Workflow for Metformin Quantification

The overall experimental process from sample receipt to final data analysis is outlined in the diagram below.

G Experimental Workflow for Metformin Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample Spike_IS Spike with Internal Standard (Metformin-d6) Sample->Spike_IS Precipitate Add Acetonitrile (Protein Precipitation) Spike_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject Sample onto LC-MS/MS System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Report Results Quantify->Report

Caption: High-level workflow for metformin analysis in plasma samples.

Standard and QC Sample Preparation
  • Primary Stock Solutions: Prepare stock solutions of metformin (e.g., 1 mg/mL) and Metformin-d6 (IS) in 50% methanol.

  • Working Standard Solutions: Serially dilute the metformin stock solution with 50% methanol to create working solutions for the calibration curve (e.g., from 10 ng/mL to 5000 ng/mL).[2][7]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[8] These are prepared from a separate stock solution from the calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of Metformin-d6 (e.g., 250 ng/mL) in acetonitrile.

Plasma Sample Preparation Protocol
  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Metformin-d6) to each tube (except for blank samples).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.[2]

LC-MS/MS Instrumental Conditions

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System Agilent 1290 Infinity HPLC or equivalent
Column Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)[2]
Mobile Phase A 2 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 1.5 min, hold for 1 min, return to 5% B
Column Temp. 40°C
Injection Vol. 5 µL

| Total Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Condition
MS System Sciex 6500 Q-Trap or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[2][8]
MRM Transition Metformin: 130.1 -> 60.2 m/z[2][6]
Metformin-d6 (IS): 136.1 -> 66.2 m/z
Ion Spray Voltage +4500 V
Source Temp. 500°C
Collision Gas Nitrogen

| Curtain Gas | 35 psi |

Method Validation Summary

The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[9][10] The results are summarized below.

Table 3: Linearity and Sensitivity

Parameter Result
Calibration Range 10 - 5000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation (r²) > 0.995

| LLOQ | 10 ng/mL[2] |

Table 4: Intra-day and Inter-day Precision and Accuracy

QC Level Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LQC 30 ≤ 5.8% -4.5% to 3.2% ≤ 7.1% -2.9% to 4.0%
MQC 1000 ≤ 4.2% -3.1% to 2.5% ≤ 5.5% -1.8% to 2.7%
HQC 4000 ≤ 3.9% -2.8% to 1.9% ≤ 4.8% -2.2% to 1.5%

Acceptance Criteria: Precision (%CV) ≤15%, Accuracy (%RE) within ±15% (±20% at LLOQ).[9]

Table 5: Recovery and Matrix Effect

QC Level Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
LQC 30 95.2 ± 4.1 98.5 ± 5.3
HQC 4000 97.8 ± 3.5 101.2 ± 4.8

Results indicate high extraction efficiency and negligible matrix effects.[8]

Mechanism of Action: Metformin Signaling Pathway

Metformin's primary therapeutic effect is mediated through the activation of AMP-activated protein kinase (AMPK).[1][11] This occurs mainly in hepatocytes, where metformin inhibits mitochondrial respiratory chain complex 1.[11][12] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which allosterically activates AMPK.[11][12] Activated AMPK then phosphorylates downstream targets to restore energy balance, which includes inhibiting glucose production (gluconeogenesis) and fatty acid synthesis, while promoting glucose uptake and fatty acid oxidation.[1]

G Metformin's Mechanism of Action via AMPK Pathway cluster_downstream Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP ATP Production ↓ Mito->ATP AMP_Ratio AMP:ATP Ratio ↑ ATP->AMP_Ratio AMPK AMPK Activation AMP_Ratio->AMPK Activates Gluconeo Gluconeogenesis ↓ (Hepatic Glucose Production ↓) AMPK->Gluconeo Lipogen Lipogenesis ↓ (Fatty Acid Synthesis ↓) AMPK->Lipogen Glucose_Uptake Glucose Uptake ↑ (Muscle) AMPK->Glucose_Uptake

Caption: Metformin activates AMPK by inhibiting mitochondrial complex I.

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of metformin in human plasma. The simple sample preparation and short chromatographic run time make it highly suitable for processing large numbers of samples in a regulated bioanalytical laboratory. The method demonstrates excellent performance characteristics that meet international validation guidelines, ensuring its utility for clinical and pharmacokinetic research.

References

Application Notes: Protocols for the Total Synthesis of Huperzine A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total synthesis of (-)-Huperzine A, a potent neuroprotective agent, and its analogues. The synthesis of these compounds is of significant interest for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, owing to their potent inhibitory activity against acetylcholinesterase (AChE).[1] The low natural abundance of Huperzine A from the club moss Huperzia serrata necessitates robust and scalable synthetic routes to enable clinical evaluation and drug development.[2][3]

This document outlines a highly efficient 8-step synthesis, requiring minimal chromatographic purifications, adapted from methodologies developed by Herzon and coworkers, which provides (-)-Huperzine A in a high overall yield.[2][3] Also included are comparative data on the biological activity of various analogues to inform structure-activity relationship (SAR) studies.

I. General Synthetic Strategy

The total synthesis of Huperzine A presents the challenge of constructing a complex, bridged bicyclo[3.3.1]nonane core fused to a pyridone moiety.[4][5] Numerous strategies have been developed to achieve this, often employing key reactions such as Michael additions, aldol condensations, palladium-catalyzed annulations, and intramolecular cyclizations.[4][6][7]

The featured protocol is a convergent and highly efficient route that has been demonstrated to be both robust and scalable.[2] It begins with a readily available chiral starting material and strategically builds the tricyclic core. This particular synthesis is notable for delivering the target compound in as few as eight steps with an overall yield of 35–45%.[2]

II. Visualization of Synthetic Workflow & Mechanism

The following diagrams illustrate the overall synthetic pathway and the mechanism of action of Huperzine A.

G cluster_start Starting Materials cluster_main Key Transformations cluster_end Final Product A (R)-4-methyl- cyclohex-2-en-1-one C Silylcuprate Addition A->C Convergent Coupling B Pyridone Fragment B->C Convergent Coupling D Alkylation C->D E Intramolecular Heck Reaction D->E F Bridge Formation & Amine Installation E->F G (-)-Huperzine A & Analogues F->G

Caption: High-level workflow for the convergent total synthesis of (-)-Huperzine A.

cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) [Neurotransmitter] AChE Acetylcholinesterase (AChE) ACh->AChE Binding & Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Signal Transmission Products Choline + Acetate (Inactive) AChE->Products Breakdown HupA Huperzine A (Inhibitor) HupA->AChE Reversible Inhibition

References

Application Note: Large-Scale Penicillin G Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Penicillin, the first discovered β-lactam antibiotic, revolutionized medicine and remains a cornerstone of antibacterial therapy. Industrial production of penicillin is achieved through large-scale, submerged fed-batch fermentation, primarily using high-yielding strains of the fungus Penicillium chrysogenum.[1][2][3] This process involves an initial vegetative growth phase followed by an antibiotic production phase, which is prolonged by the controlled feeding of nutrients and precursors.[4][5] This application note provides a detailed protocol for the upstream fermentation and downstream processing of Penicillin G.

Penicillin G Biosynthetic Pathway

The biosynthesis of Penicillin G in P. chrysogenum is a complex, multi-step process localized in the cytosol and peroxisomes.[6][7] It begins with the condensation of three precursor amino acids—L-α-aminoadipic acid (L-AAA), L-cysteine, and L-valine—by the enzyme ACV synthetase (ACVS) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[8][9] The second step involves an oxidative ring closure of the ACV tripeptide by isopenicillin N synthase (IPNS) to form the bioactive intermediate, isopenicillin N (IPN), which possesses the characteristic β-lactam and thiazolidine rings.[9] In the final step, the L-α-aminoadipyl side chain of IPN is exchanged for a phenylacetyl group (derived from the precursor phenylacetic acid, PAA) by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) to yield the final product, Penicillin G.[6][8]

Penicillin_Biosynthesis Penicillin G Biosynthetic Pathway cluster_precursors Precursors L_AAA L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ACV δ-(L-α-aminoadipyl)- L-cysteinyl-D-valine (ACV) IPNS IPN Synthase (IPNS) ACV->IPNS IPN Isopenicillin N (IPN) IAT Acyltransferase (IAT) IPN->IAT PAA Phenylacetic Acid (PAA) (Precursor) PAA->IAT PenG Penicillin G ACVS->ACV IPNS->IPN IAT->PenG

Caption: Diagram of the Penicillin G biosynthetic pathway in P. chrysogenum.

Experimental Protocols

Part 1: Upstream Processing - Fermentation

This protocol details the steps from culture maintenance to large-scale production in a bioreactor.

1.1 Inoculum Development

  • Strain Maintenance: Cultures of a high-yielding Penicillium chrysogenum strain are maintained on agar slants (e.g., M2 agar).[4] Store cultures at 4°C and subculture every 4-6 months.

  • Spore Suspension: Spores from a heavily sporulated working stock culture are suspended in sterile water containing a wetting agent (e.g., 0.1% Tween 80).

  • Seed Flask Incubation: Aseptically transfer the spore suspension to flasks containing a vegetative growth medium.[4][10] Incubate for 5-7 days at 24°C on a rotary shaker to promote heavy sporulation.[4]

  • Seed Fermenter: Use the spore culture to inoculate a seed fermenter (typically 2-5% of the production fermenter volume) containing a similar medium.[9][10] Incubate for 24-48 hours with agitation and aeration to achieve significant mycelial growth.[4]

1.2 Large-Scale Production Fermentation

The commercial production of penicillin is typically performed using a fed-batch process in large stainless steel bioreactors (40,000 to 200,000 liters).[3][5]

Table 1: Example Production Medium Composition This table outlines a typical medium for Penicillin G production. The exact composition is often proprietary.[10]

ComponentConcentration (g/L)Purpose
Corn Steep Liquor (solids)30 - 70Primary Nitrogen & Growth Factor Source
Lactose30 - 40Slow-release Carbon Source
Glucose5 - 10Initial Carbon Source for Rapid Growth
Phenylacetic Acid0.5 - 0.8 (Fed)Side-chain Precursor for Penicillin G
Calcium Carbonate (CaCO₃)3 - 10pH Buffer
Potassium Dihydrogen Phosphate (KH₂PO₄)3 - 4Phosphorus Source
Magnesium Sulfate (MgSO₄·7H₂O)0.25Source of Mg²⁺ ions
Vegetable Oil / Antifoam0.25% (v/v)Antifoaming Agent & Supplemental Carbon Source

Sources:[4][11][12]

Table 2: Bioreactor Operating Parameters These parameters must be carefully controlled for optimal penicillin yield.

ParameterSetpoint / RangeControl Method
Temperature25-27 °CInternal cooling coils / external jacket
pH6.5 (initially), rising to 7.0-7.4Automatic addition of acid/base or regulated sugar feed
Dissolved Oxygen (DO)> 20% saturationSterile air sparging, agitation speed control
Agitation50-150 RPMMotor-driven impellers
Fermentation Time120 - 200 hours (5-8 days)Process is monitored until production rate drops

Sources:[1][3][10][13][14]

Fermentation Protocol:

  • Sterilization: Sterilize the production fermenter and the medium with superheated steam.[15]

  • Inoculation: Aseptically transfer the mycelial culture from the seed fermenter into the production bioreactor.

  • Growth Phase (Trophophase): For the first ~40 hours, maintain conditions to maximize biomass production. The fungus will consume the initial glucose, leading to rapid growth.[4]

  • Production Phase (Idiophase): As the initial carbon source is depleted, the culture enters the stationary phase, and penicillin production begins.[5]

  • Fed-Batch Operation: To prolong the production phase, continuously feed a concentrated solution of a carbon source (e.g., glucose or lactose) and the phenylacetic acid precursor at a controlled rate.[3][4] This prevents catabolite repression of penicillin synthesis by high glucose levels.[16]

  • Monitoring: Regularly sample the broth to monitor biomass, substrate concentration, pH, and penicillin titer.

  • Harvest: When the rate of penicillin production significantly declines (typically after 5-8 days), the fermentation is stopped, and the broth is harvested for downstream processing.[13]

Upstream_Workflow Upstream Processing Workflow cluster_inputs Controlled Inputs stock_culture P. chrysogenum Stock Culture (Agar Slant) spore_flask Spore Flask Incubation (5-7 days, 24°C) stock_culture->spore_flask Spore Suspension seed_fermenter Seed Fermenter (24-48 hours) spore_flask->seed_fermenter Inoculation prod_fermenter Production Fermenter (120-200 hours) seed_fermenter->prod_fermenter Inoculation (2-5% v/v) harvest Harvest Broth for Downstream Processing prod_fermenter->harvest media Sterile Medium media->prod_fermenter feed Nutrient & Precursor Feed feed->prod_fermenter air Sterile Air air->prod_fermenter

Caption: Workflow for the upstream processing of penicillin production.

Part 2: Downstream Processing - Purification

Penicillin is secreted into the fermentation medium, which simplifies the initial extraction as there is no need for cell lysis.[5] The molecule is, however, sensitive to pH extremes and enzymatic degradation, requiring rapid processing at low temperatures.[13]

Purification Protocol:

  • Harvest and Filtration:

    • Cool the harvested broth immediately to 5-10°C to minimize penicillin degradation.[4][13]

    • Separate the P. chrysogenum mycelium and other solids from the broth using a rotary vacuum filter. The filtered mycelial biomass can be repurposed as animal feed supplement.[4][13]

  • Solvent Extraction:

    • Adjust the pH of the clarified broth to 2.0-2.5 using a strong acid (e.g., phosphoric or sulfuric acid).[4] This converts the penicillin salt to its anionic (acid) form, which is soluble in organic solvents.

    • Immediately perform a counter-current extraction by mixing the acidified broth with an organic solvent like butyl acetate or amyl acetate.[3][4][13] The penicillin moves from the aqueous phase to the solvent phase.

  • Back Extraction:

    • Separate the penicillin-rich organic solvent from the aqueous phase.

    • Add a potassium or sodium hydroxide solution to the organic solvent to adjust the pH to ~7.2.[4] This converts the penicillin back into a stable salt, which is soluble in water.

    • The penicillin is thus "back-extracted" into a smaller volume of clean aqueous buffer, achieving significant concentration and purification.

  • Crystallization and Drying:

    • The concentrated penicillin salt solution is further purified and crystallized.

    • The resulting penicillin crystals are collected by filtration, washed with a volatile solvent to remove final impurities, and air-dried.[4]

    • The final product is typically over 99.5% pure.[4]

Downstream_Workflow Downstream Processing Workflow harvested_broth Harvested Fermentation Broth (Cool to 5-10°C) filtration Rotary Vacuum Filtration harvested_broth->filtration acidification Acidification to pH 2.0-2.5 filtration->acidification Clarified Broth mycelium Mycelium Biomass (Animal Feed) filtration->mycelium extraction Counter-Current Extraction (with Butyl Acetate) acidification->extraction back_extraction Back Extraction into Aqueous Buffer (add KOH/NaOH to pH 7.2) extraction->back_extraction Penicillin-rich Solvent spent_broth Spent Aqueous Broth extraction->spent_broth crystallization Crystallization & Drying back_extraction->crystallization Concentrated Penicillin Salt Solution final_product Pure Penicillin G Crystals (>99.5% Purity) crystallization->final_product

Caption: Workflow for the downstream processing and purification of penicillin.

References

Application Notes and Protocols for Crystallization of Macrocyclic Peptides for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics.[1][2] Their unique structural features, characterized by a cyclic backbone, offer a balance of conformational rigidity and flexibility, enabling them to bind to challenging protein targets with high affinity and selectivity.[1][2] X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of these complex molecules, providing invaluable insights for structure-based drug design and optimization. However, obtaining high-quality crystals of macrocyclic peptides suitable for X-ray diffraction analysis remains a significant bottleneck due to their inherent flexibility and often amphiphilic nature.[2][3]

These application notes provide a comprehensive overview of the key techniques and detailed protocols for the crystallization of macrocyclic peptides. They are intended to guide researchers through the process of experimental design, execution, and optimization, ultimately increasing the success rate of obtaining diffraction-quality crystals.

Key Challenges in Macrocyclic Peptide Crystallization

The successful crystallization of macrocyclic peptides is often hindered by several factors:

  • Conformational Heterogeneity: In solution, macrocyclic peptides can exist as an ensemble of different conformers. This inherent flexibility can impede the formation of a well-ordered crystal lattice.[2]

  • Solubility: The solubility of macrocyclic peptides can vary significantly depending on their amino acid composition and the presence of hydrophobic or hydrophilic moieties, making the selection of appropriate solvents and precipitants challenging.

  • Purity: High purity of the peptide sample is crucial for successful crystallization. Even small amounts of impurities can inhibit crystal nucleation and growth. A purity of >95% is generally recommended.[4][5]

  • Tendency to Aggregate or Form Gels: Some macrocyclic peptides are prone to aggregation or gel formation, which competes with the ordered arrangement required for crystallization.[6]

Crystallization Techniques

Several well-established protein crystallization techniques can be adapted for macrocyclic peptides. The choice of method depends on the specific properties of the peptide and the scale of the experiment.

Vapor Diffusion

Vapor diffusion is the most widely used technique for screening crystallization conditions and growing high-quality crystals.[7][8][9] It relies on the slow evaporation of water from a droplet containing the peptide and a precipitant solution, leading to a gradual increase in the concentration of both, eventually reaching supersaturation and inducing crystallization.[9] This method can be performed in two common formats:

  • Hanging Drop: A small drop (typically 1-4 µL) of the peptide-precipitant mixture is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a higher concentration of the precipitant solution.[7][10]

  • Sitting Drop: The peptide-precipitant drop is placed on a pedestal within a sealed well containing the reservoir solution.[7]

Microbatch Crystallization

In microbatch crystallization, the peptide and precipitant solutions are mixed directly at their final concentrations in small volumes (nanoliters to microliters) and then sealed to prevent evaporation.[11][12] A common variation is microbatch-under-oil , where the crystallization drop is covered with a layer of inert oil (e.g., paraffin or silicone oil) to control the rate of water evaporation.[11][12] This technique is particularly useful for screening a large number of conditions with minimal sample consumption.

Lipidic Cubic Phase (LCP) Crystallization

LCP crystallization is a powerful method, especially for membrane-associated or amphiphilic macrocyclic peptides.[13][14] The peptide is reconstituted into a lipidic mesophase, which mimics a membrane-like environment and can promote crystallization by stabilizing the peptide's conformation and facilitating ordered packing.[13][15] While highly effective, this technique requires specialized equipment for handling the viscous LCP matrix.

Data Presentation: Successful Crystallization Conditions for Macrocyclic Peptides

The following table summarizes reported crystallization conditions for various macrocyclic peptides, providing a starting point for experimental design. It is important to note that optimal conditions are highly specific to each peptide and extensive screening is often necessary.

Macrocyclic Peptide/ComplexCrystallization MethodPeptide Conc.Precipitant SolutionTemperature (°C)pHReference
PHD2 in complex with cyclic peptideSitting Drop Vapor Diffusion10 mg/mL (protein)0.1 M MES pH 6.0, 1.0 M (NH₄)₂SO₄, 5% w/v PEG 400206.0[3]
Macrocyclic β-sheet peptideHanging Drop Vapor Diffusion10 mg/mL0.1 M HEPES pH 7.5, 20% w/v Jeffamine M-600Not Specified7.5[7]
Glutathione Synthetase (rPhGshB)Without-Oil Microbatch40 mg/mL (protein)14% w/v PEG 20K, 0.2 M HEPES pH 7.5, 10% v/v Tacsimate207.5[16]
MaD8-PfMATE complexLipidic Cubic Phase (LCP)Not Specified31% PEG400, 100 mM Li₂SO₄Not SpecifiedNot Specified[17]
General PeptideNot SpecifiedNot SpecifiedLow starting pH, organic solvent precipitant, counterion inclusion20Low[6]

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion

Materials:

  • Purified macrocyclic peptide (lyophilized or in a suitable buffer)

  • Crystallization screening kits (e.g., Hampton Research, Molecular Dimensions)

  • 24-well or 96-well crystallization plates[7]

  • Siliconized glass coverslips[7]

  • Micropipettes and tips

  • Stereomicroscope

Procedure:

  • Peptide Preparation: Dissolve the macrocyclic peptide in a suitable buffer (e.g., Tris, HEPES) to a final concentration of 5-20 mg/mL. A pre-crystallization test can help determine the optimal concentration.[7]

  • Plate Setup: Pipette 500 µL of the reservoir solution from the screening kit into each well of the crystallization plate.[16]

  • Droplet Preparation: On a clean, siliconized coverslip, pipette 1-2 µL of the peptide solution.

  • Mixing: Add 1-2 µL of the corresponding reservoir solution to the peptide drop. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.[10]

  • Sealing: Invert the coverslip and place it over the well, ensuring a good seal with the grease or sealant on the plate rim.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

  • Observation: Regularly inspect the drops under a stereomicroscope for crystal growth over several days to weeks.[7]

Protocol 2: Microbatch-Under-Oil Crystallization

Materials:

  • Purified macrocyclic peptide

  • Crystallization screening solutions

  • Microbatch crystallization plates (e.g., 72- or 96-well)[12]

  • Paraffin oil and/or silicone oil[11][12]

  • Micropipettes or a crystallization robot

Procedure:

  • Oil Dispensing: Dispense a layer of oil (e.g., 6 mL for a 72-well plate) into the microbatch plate, ensuring all wells are covered.[12]

  • Droplet Dispensing: Under the oil, dispense 1-2 µL of the peptide solution into a well.

  • Precipitant Addition: Dispense an equal volume of the precipitant solution into the same well, allowing the droplets to merge at the bottom.[12]

  • Sealing: Cover the plate to prevent dust contamination.

  • Incubation and Observation: Incubate at a constant temperature and monitor for crystal formation as described for the vapor diffusion method.

Visualizing the Workflow

Macrocyclic Peptide Drug Discovery Workflow

The following diagram illustrates the major stages in the drug discovery and development pipeline for macrocyclic peptides, where crystallization and structure determination play a pivotal role.

Macrocyclic_Peptide_Drug_Discovery cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development Target_ID Target Identification & Validation Library_Screening Library Screening (e.g., mRNA display) Target_ID->Library_Screening Assay Development Hit_ID Hit Identification Library_Screening->Hit_ID High-Throughput Screening Chem_Synth Chemical Synthesis & Modification Hit_ID->Chem_Synth SAR Structure-Activity Relationship (SAR) Chem_Synth->SAR Crystallization Crystallization & X-ray Diffraction SAR->Crystallization In vitro & in vivo Testing Preclinical Preclinical Studies (ADME/Tox) SAR->Preclinical Structure_Based_Design Structure-Based Drug Design Crystallization->Structure_Based_Design 3D Structure Structure_Based_Design->Chem_Synth Iterative Design Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: Workflow of macrocyclic peptide drug discovery.

Experimental Workflow for Crystallization Screening

This diagram outlines the general steps involved in screening for and optimizing crystallization conditions for a macrocyclic peptide.

Crystallization_Workflow Peptide_Prep Peptide Synthesis & Purification (>95%) Conc_Test Pre-Crystallization Test (Determine Optimal Concentration) Peptide_Prep->Conc_Test Initial_Screen Initial Crystallization Screening (Vapor Diffusion or Microbatch) Conc_Test->Initial_Screen Hit_ID Hit Identification (Microscopic Observation) Initial_Screen->Hit_ID Optimization Optimization of Conditions (Fine-tune pH, Precipitants, etc.) Hit_ID->Optimization Promising Conditions Crystal_Harvest Crystal Harvesting & Cryo-protection Optimization->Crystal_Harvest Xray_Diffraction X-ray Diffraction Data Collection Crystal_Harvest->Xray_Diffraction Structure_Det Structure Determination & Refinement Xray_Diffraction->Structure_Det

References

Application Notes & Protocols: Utilizing Poly(lactic-co-glycolic acid) (PLGA) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable copolymer that has garnered significant attention and approval from the US FDA for use in therapeutic devices and drug delivery systems.[1][2] Its tunable degradation rates, controlled release properties, and low toxicity make it an ideal candidate for developing advanced drug delivery vehicles.[2] PLGA is synthesized through the ring-opening polymerization of lactide and glycolide monomers.[2][3] The ratio of lactic acid to glycolic acid is a critical parameter, as it influences the polymer's degradation rate and, consequently, the drug release profile.[3][4] A higher glycolic acid content leads to faster degradation due to its increased hydrophilicity.[3]

PLGA-based nanoparticles (NPs) are versatile carriers capable of encapsulating a wide range of therapeutic agents, including both hydrophobic and hydrophilic drugs, proteins, and nucleic acids.[3][5][6] This versatility allows for their application in treating numerous diseases, most notably cancer, where they can enhance the therapeutic efficacy of chemotherapeutic agents like Doxorubicin (DOX) while reducing systemic toxicity.[3][7][8]

A primary advantage of PLGA NPs is the ability to modify their surface to achieve targeted drug delivery.[1] While unmodified PLGA NPs can passively accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, their hydrophobic surface can lead to rapid clearance by the immune system.[6][9] Surface modification strategies, such as coating with polyethylene glycol (PEG) to create "stealth" nanoparticles, can prolong circulation time.[3][10] Furthermore, functional groups on the PLGA surface, like carboxylic acids, allow for the covalent attachment of targeting ligands such as antibodies, peptides, or aptamers.[3][9][10] This active targeting approach enhances the specific accumulation of the drug-loaded nanoparticles at the desired site, improving efficacy and minimizing off-target effects.[10][11]

Data Presentation: Physicochemical & Release Properties

The physicochemical properties of PLGA nanoparticles are crucial determinants of their in vivo performance. These properties are heavily influenced by the preparation method, polymer characteristics, and drug loading.

Table 1: Example Physicochemical Properties of Drug-Loaded PLGA Nanoparticles

DrugPreparation MethodPolymer (LA:GA)Particle Size (nm)Drug Loading (%)Encapsulation Efficiency (%)Reference
GefitinibOil-in-water solvent evaporation50:50130,000 ± 7,0007.6 ± 0.9Not Specified[12]
Rivastigmine TartrateNanoprecipitation (pH 9)50:50125 ± 12Not Specified~35
Rivastigmine TartrateDouble Emulsion50:50175 ± 15Not SpecifiedNot Specified
Aclacinomycin AOil-in-water solvent evaporationPLGA-15% PEG45,000-70,000~1.348-70[13]
DoxorubicinDouble EmulsionCarboxylic acid terminatedNot SpecifiedNot SpecifiedNot Specified[14]

Note: Data is aggregated from multiple sources for illustrative purposes. Actual results will vary based on specific experimental conditions.

Table 2: Drug Release Kinetics from PLGA Formulations

FormulationDrugRelease ConditionKey FindingsReference
PLGA MicrospheresGefitinibIn vitro (Dextran hydrogel)Larger microspheres (>50 µm) showed sigmoidal release over 3 months; smaller particles showed rapid diffusion-based release within 2 days.[12]
PLGA-PEG MicrospheresAclacinomycin AIn vitro (PBS, pH 7.4)Increasing PEG content (0% to 15%) accelerated drug release. 15% PEG formulation released ~100% by day 70, vs. ~50% for 0% PEG.[13]
PLGA NPsDoxorubicinIn vitro (PBS, pH 5.5 vs 7.4)All tested nanoparticle formulations showed a higher release rate at the acidic pH of 5.5 compared to the physiological pH of 7.4.[14]
PLGA NPsArtemisininIn vitro (Dialysis)Followed Korsmeyer-Peppas release model, indicating diffusion-controlled drug release.[15]
PLGA NPsDoxorubicinIn vitro (Physiological condition)PLGA with lower molecular weight (7,000 g/mol ) showed faster DOX release than PLGA with higher molecular weight (12,000 g/mol ).[16]

Experimental Protocols

Reproducibility in nanoparticle synthesis is critical. The following are standard protocols for the preparation and characterization of PLGA nanoparticles.

Protocol 1: Preparation of PLGA NPs via Single Emulsion-Solvent Evaporation

This method is highly suitable for encapsulating hydrophobic drugs.[5]

  • Preparation of Organic Phase: Dissolve 250 mg of PLGA and a desired amount of the hydrophobic drug (e.g., Doxorubicin) in 5 mL of an organic solvent such as dichloromethane (DCM) or ethyl acetate.[17]

  • Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of a surfactant, typically polyvinyl alcohol (PVA), in distilled water. This can be achieved by adding 1 g of PVA to 100 mL of water and heating to ~85°C with stirring until fully dissolved.[17] Allow the solution to cool to room temperature.

  • Emulsification: Add the organic phase to the aqueous phase under high-energy homogenization or sonication. For sonication, use a probe sonicator with the tip immersed in the liquid and sonicate in an ice bath for 3-5 minutes (e.g., 1-second pulse on, 3-second pulse off).[17] This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (or use a rotary evaporator) to allow the organic solvent to evaporate completely.[5][17] This causes the polymer to precipitate, forming solid nanoparticles.

  • Collection and Washing: Collect the nanoparticles by ultracentrifugation (e.g., 12,000 rpm for 5 minutes).[17] Wash the nanoparticle pellet multiple times with distilled water to remove excess surfactant and unencapsulated drug.

  • Storage: Resuspend the final nanoparticle pellet in water or a suitable buffer. For long-term storage, lyophilization (freeze-drying) can be performed, often with a cryoprotectant.

Protocol 2: Preparation of PLGA NPs via Double Emulsion-Solvent Evaporation (w/o/w)

This method is designed for encapsulating hydrophilic drugs.[5]

  • Prepare Primary Emulsion (w/o): Dissolve a hydrophilic drug in a small volume of aqueous buffer (W1). Dissolve PLGA in an organic solvent like DCM (O). Emulsify the aqueous drug solution (W1) in the organic polymer solution (O) using high-power sonication to form a water-in-oil (w/o) primary emulsion.[14]

  • Prepare Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of a surfactant solution (W2, e.g., 1% PVA) and sonicate again to form the final water-in-oil-in-water (w/o/w) double emulsion.[14]

  • Solvent Evaporation & Collection: Proceed with steps 4-6 from Protocol 1 to evaporate the organic solvent, and then collect, wash, and store the nanoparticles.

Protocol 3: Nanoparticle Characterization
  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension in deionized water.

    • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and polydispersity index (PDI).

    • Use the same instrument (in electrophoresis mode) to measure the Zeta Potential, which indicates the surface charge and stability of the nanoparticle suspension.

  • Drug Loading (DL) and Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the drug-loaded nanoparticle suspension to obtain the total weight (W_total).

    • Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated drug.

    • Quantify the amount of drug (W_drug) using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

    • Calculate DL and EE using the following formulas:

      • Drug Loading (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Visualizations: Workflows and Pathways

G cluster_prep Phase Preparation cluster_emulsion Nanoparticle Formation cluster_collection Purification & Storage p1 Dissolve PLGA & Hydrophobic Drug in DCM e1 Combine Phases & Apply High-Energy Sonication p1->e1 p2 Prepare Aqueous 1% PVA Solution p2->e1 e2 Form Oil-in-Water (o/w) Emulsion e1->e2 e3 Evaporate DCM (Solvent) e2->e3 e4 PLGA Nanoparticles Precipitate e3->e4 c1 Centrifuge to Collect Nanoparticles e4->c1 c2 Wash with DI Water (x3) c1->c2 c3 Lyophilize for Long-Term Storage c2->c3

Caption: Workflow for Single Emulsion-Solvent Evaporation Method.

G cluster_core Core Nanoparticle cluster_activation Activation cluster_conjugation Conjugation cluster_final Final Product np PLGA Nanoparticle (-COOH surface groups) act Add EDC/NHS to activate -COOH groups np->act ligand Add Targeting Ligand (e.g., Antibody, Peptide) with -NH2 group act->ligand conj Formation of Stable Amide Bond ligand->conj final_np Surface-Functionalized Targeted Nanoparticle conj->final_np

Caption: Workflow for Surface Modification via Ligand Conjugation.

G cluster_nuc Nuclear Events dox_np Doxorubicin-PLGA NP cell Cancer Cell Membrane dox_np->cell Endocytosis nucleus Nucleus cell->nucleus Drug Release in Cytoplasm dna Nuclear DNA topo Topoisomerase II damage DNA Double-Strand Breaks dna->damage Intercalation topo->damage Inhibition caspase Caspase Cascade Activation damage->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Simplified Doxorubicin-Induced Apoptosis Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Hydrophobic Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the poor aqueous solubility of hydrophobic small molecule compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've added my hydrophobic compound to an aqueous buffer, but it won't dissolve. What's happening?

A: Hydrophobic (lipophilic) compounds have low affinity for water and tend to self-associate or aggregate in aqueous environments to minimize their contact with polar water molecules.[1] This is a primary reason for poor aqueous solubility.[2][3] For a drug to dissolve, the energy required to break the bonds of its crystal lattice and to create a cavity in the solvent must be compensated by the energy released upon its solvation. For hydrophobic drugs in water, this energy balance is often unfavorable.

Q2: What are the immediate first steps I should take to troubleshoot solubility?

A: Before employing advanced techniques, ensure the fundamentals are covered. Start with simple physical methods like agitation (vortexing, stirring) and gentle warming. Sonication can also be used to break apart compound aggregates and increase the surface area for dissolution.[4] However, be cautious with temperature-sensitive compounds. If these methods fail, a systematic approach to formulation is necessary.

Below is a general workflow to guide your troubleshooting process.

G start Compound Fails to Dissolve in Aqueous Buffer initial_steps Initial Physical Methods: - Vortex / Stir - Gentle Warming - Sonication start->initial_steps check_dissolved1 Dissolved? initial_steps->check_dissolved1 is_ionizable Is the compound ionizable (weak acid/base)? check_dissolved1->is_ionizable No success Proceed with Experiment check_dissolved1->success Yes ph_adjust Adjust pH of Buffer - Acidic drug: Increase pH - Basic drug: Decrease pH is_ionizable->ph_adjust Yes cosolvent Add a Water-Miscible Organic Co-solvent (e.g., DMSO, Ethanol, PEG) is_ionizable->cosolvent No check_dissolved2 Dissolved? ph_adjust->check_dissolved2 check_dissolved2->cosolvent No check_dissolved2->success Yes check_dissolved3 Dissolved? cosolvent->check_dissolved3 complexation Use a Complexation Agent (e.g., Cyclodextrins) check_dissolved3->complexation No check_dissolved3->success Yes check_dissolved4 Dissolved? complexation->check_dissolved4 surfactant Use Surfactants to Form Micelles (e.g., Polysorbates) check_dissolved4->surfactant No check_dissolved4->success Yes advanced Consider Advanced Methods: - Particle Size Reduction - Solid Dispersions - Nanosuspensions surfactant->advanced G cluster_before Before Complexation cluster_after After Complexation drug Hydrophobic Drug (Poorly Soluble) water Aqueous Buffer drug->water Insoluble cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Drug-Cyclodextrin Inclusion Complex water2 Aqueous Buffer complex->water2 Soluble drug_node drug_node->complex Encapsulation cd_node

References

"troubleshooting low yield in macrocyclization of peptide precursors"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide macrocyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their cyclization experiments.

Troubleshooting Guides

This section provides answers to specific problems you might be encountering during the macrocyclization of your peptide precursors.

Q1: Why is the yield of my cyclic peptide consistently low, with a significant amount of starting linear peptide remaining?

A1: Low conversion of the linear precursor to the cyclic product can be attributed to several factors, ranging from reaction kinetics to the conformational properties of your peptide.

Possible Causes and Solutions:

  • Insufficient Activation/Coupling Efficiency: The coupling reagents may not be efficient enough for your specific sequence.

    • Solution: Screen a panel of modern coupling reagents. Phosphonium salts (like PyBOP, HBTU, HATU) or aminium/uronium salts are generally effective. The choice of reagent can be critical for difficult cyclizations.[1][2] Consider adding an auxiliary agent like HOAt or HOBt, which can suppress side reactions and improve coupling efficiency.

  • Unfavorable Peptide Conformation: The linear peptide may exist in a conformation that is not conducive to cyclization, making the intramolecular reaction entropically unfavorable.[3][4]

    • Solution 1: Introduce "turn-inducing" elements into your peptide sequence during synthesis. Proline, D-amino acids, or N-methylated amino acids can help pre-organize the peptide backbone into a cyclization-competent conformation.[2][4]

    • Solution 2: Modify the reaction solvent. The solvent can significantly influence the peptide's conformation. Experiment with different solvents such as DMF, DCM, or mixtures like DMF/dioxane.[5] In some cases, aqueous environments with organic co-solvents can be effective.[6]

  • Steric Hindrance: Bulky amino acid side chains at or near the cyclization site can impede the reaction.[2][3]

    • Solution: If possible, redesign the linear precursor to move the cyclization site away from sterically hindered residues like Valine or Isoleucine.[3]

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Cautiously increase the reaction temperature. Some studies have shown that heating can improve cyclization yields for challenging sequences.[1] However, be aware that higher temperatures can also increase the risk of epimerization.

Q2: My main byproducts are high molecular weight species, not the desired cyclic peptide. What is causing this oligomerization?

A2: The formation of dimers, trimers, and higher-order oligomers is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization.

Primary Cause and Solutions:

  • High Concentration: The fundamental principle to favor intramolecular reactions is to work at high dilution.

    • Solution 1 (High Dilution): Perform the cyclization at a very low peptide concentration (typically 0.1-1 mM). This can be achieved by using a large volume of solvent and slowly adding the activated peptide solution via a syringe pump over several hours. This maintains a pseudo-low concentration of the reactive species.[7]

    • Solution 2 (On-Resin Cyclization): Perform the cyclization while the peptide is still attached to the solid support (anchored via a side chain). The solid support creates a "pseudo-dilution" effect, where individual peptide chains are isolated from each other, thus favoring intramolecular cyclization.[2][8]

Q3: I am observing a significant peak in my HPLC/MS analysis corresponding to my cyclic product minus 18 Da (loss of water). What is this byproduct?

A3: This is a strong indication of aspartimide formation, a common side reaction involving aspartic acid (Asp) residues. The side-chain carboxyl group of Asp can attack the backbone amide bond, forming a cyclic imide intermediate. This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides or react with bases like piperidine.

Cause and Prevention:

  • Activation of Asp Side Chain: This side reaction is particularly prevalent when Asp is adjacent to amino acids like Gly, Ser, or Asn.

    • Solution 1 (Protecting Groups): During peptide synthesis, use protecting groups on the Asp side chain that are more robust and less prone to facilitating imide formation.

    • Solution 2 (Sequence Modification): If feasible, substitute the problematic Asp-Xxx sequence. Incorporating a pseudoproline dipeptide at this position can effectively prevent aspartimide formation.[9]

    • Solution 3 (Optimized Deprotection/Coupling): When using Fmoc chemistry, adding HOBt to the piperidine solution for Fmoc removal can help suppress this side reaction.[9]

Q4: My final product shows two closely eluting peaks with the same mass, suggesting the presence of an epimer. How can I prevent C-terminal epimerization?

A4: Epimerization (or racemization) is the change in the stereochemical configuration of the C-terminal amino acid during the activation of its carboxyl group for cyclization. This is a significant issue as it leads to diastereomeric products that are often difficult to separate.[1][4]

Causes and Solutions:

  • Over-activation: Using highly reactive coupling reagents for extended periods can increase the rate of epimerization.

    • Solution 1 (Choice of Reagents): Use coupling reagents known to suppress epimerization. Additives like HOBt or HOAt are effective at minimizing this side reaction.[2]

    • Solution 2 (Temperature Control): Perform the activation and cyclization at a low temperature (e.g., 0 °C) to slow down the rate of epimerization relative to the rate of cyclization.

    • Solution 3 (Site of Ligation): If possible, choose a cyclization site that does not involve an optically active amino acid at the C-terminus (e.g., cyclizing at a Glycine residue).[3]

Frequently Asked Questions (FAQs)

  • What is the ideal concentration for a solution-phase cyclization?

    • Typically, concentrations in the range of 0.1 to 1 mM are used to favor intramolecular cyclization over intermolecular oligomerization. The optimal concentration may vary depending on the peptide's sequence and its propensity to adopt a cyclization-competent conformation.[7]

  • Should I perform the cyclization on-resin or in solution?

    • Both methods have advantages. On-resin cyclization utilizes the pseudo-dilution effect to minimize oligomerization and can simplify purification.[2][8] However, the peptide's conformation might be restricted on the solid support.[10] Solution-phase cyclization offers more flexibility in terms of solvents and reaction conditions but requires careful control of concentration.[10] The choice often depends on the specific peptide and which method yields a better result empirically.

  • How does the peptide sequence affect cyclization efficiency?

    • The sequence is a critical determinant of success.[4][10] Ring size, the presence of turn-inducing residues (like Proline or D-amino acids), and the absence of sterically hindered residues at the ligation site all contribute to higher yields by pre-organizing the peptide for cyclization.[2][3]

  • What are some common side reactions to be aware of?

    • Besides oligomerization and epimerization, be aware of side reactions specific to certain amino acids. These include aspartimide formation from Aspartic acid, oxidation of Methionine, and pyroglutamate formation from N-terminal Glutamine.[9][11]

  • My linear peptide is poorly soluble. What can I do?

    • Poor solubility of the protected linear peptide is a common challenge.[2] Experiment with different solvent systems. Highly polar aprotic solvents like DMF or NMP are common choices. Adding chaotropic agents like guanidinium chloride (GdmCl) can also improve solubility for very difficult sequences, though this may affect the peptide's conformation.[6]

Data Presentation

Table 1: Common Coupling Reagents and Additives for Macrocyclization
Reagent ClassExamplesAdditiveKey Characteristics
Phosphonium Salts PyBOP, HBTU, HATUHOAt, HOBtHigh efficiency, fast reaction times. HATU is particularly effective for difficult couplings.
Aminium/Uronium Salts TBTU, COMUDIPEA (Base)Generally high coupling efficiency.
Carbodiimides DIC, EDCHOBt, OxymaCost-effective but can have a higher risk of epimerization without additives.
Table 2: Troubleshooting Summary for Low Yield
SymptomProbable CauseRecommended Action
High MW Oligomers Concentration too highDecrease concentration (0.1-1 mM); use syringe pump for slow addition; consider on-resin cyclization.
Unreacted Linear Peptide Poor conformation / Low reactivityIntroduce turn-inducing residues (Pro, D-AAs); screen different solvents and coupling reagents; increase temperature cautiously.
Diastereomeric Products C-terminal epimerizationUse additives (HOAt, HOBt); lower reaction temperature; choose a less epimerization-prone coupling reagent.
Product with Mass -18 Da Aspartimide formationUse optimized protecting groups for Asp; add HOBt to deprotection solutions; consider sequence modification.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Head-to-Tail Cyclization
  • Peptide Cleavage and Purification: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS). Cleave the peptide from the resin and deprotect the side chains, leaving the N- and C-termini protected if a specific ligation chemistry is used, or deprotected for direct amide bond formation. Purify the linear precursor by reverse-phase HPLC to >95% purity.

  • Preparation of Peptide Solution: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) to a concentration of approximately 10 mM. This will be the stock solution.

  • Reaction Setup: In a separate reaction vessel, add a large volume of the reaction solvent (e.g., DMF) containing the coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 4 equivalents of DIPEA). The final concentration of the peptide in this vessel should be targeted to be 0.1-1 mM.

  • Slow Addition: Using a syringe pump, add the peptide stock solution to the reaction vessel containing the coupling reagents over a period of 4-16 hours at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS. Look for the disappearance of the linear precursor mass and the appearance of the cyclic product mass.

  • Work-up and Purification: Once the reaction is complete, quench any remaining activating agents (e.g., by adding a small amount of water). Remove the solvent under reduced pressure. Purify the crude cyclic peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and HPLC.

Visualizations

Experimental Workflow for Troubleshooting Low Cyclization Yield

Troubleshooting_Workflow start Low Yield of Cyclic Peptide check_byproducts Analyze Byproducts by LC-MS start->check_byproducts oligomers High MW Oligomers Detected check_byproducts->oligomers Yes linear_peptide Mainly Unreacted Linear Peptide check_byproducts->linear_peptide No, mainly starting material side_reactions Other Side Products (e.g., epimers, deletions) check_byproducts->side_reactions No, other masses sol_oligomers1 Decrease Concentration (High Dilution / Syringe Pump) oligomers->sol_oligomers1 sol_oligomers2 Switch to On-Resin Cyclization oligomers->sol_oligomers2 check_conformation Hypothesis: Poor Conformation or Low Reactivity linear_peptide->check_conformation check_epimers Hypothesis: Epimerization or Sequence-Specific Issue side_reactions->check_epimers sol_linear1 Screen Solvents check_conformation->sol_linear1 sol_linear2 Screen Coupling Reagents check_conformation->sol_linear2 sol_linear3 Incorporate Turn-Inducing Residues check_conformation->sol_linear3 sol_side1 Use Epimerization-Suppressing Additives (HOAt) check_epimers->sol_side1 sol_side2 Lower Reaction Temperature check_epimers->sol_side2 sol_side3 Investigate Sequence for Known Side Reactions (e.g., Aspartimide) check_epimers->sol_side3

Caption: A logical workflow for diagnosing and solving low-yield problems in peptide macrocyclization.

Key Factors Influencing Macrocyclization Efficiency

Factors_Affecting_Cyclization center Macrocyclization Yield Concentration Peptide Concentration Concentration->center (favors intramolecular) Sequence Peptide Sequence Sequence->center sub_seq1 Ring Size Sequence->sub_seq1 sub_seq2 Turn-Inducing Elements (Pro, D-AAs) Sequence->sub_seq2 sub_seq3 Steric Hindrance Sequence->sub_seq3 Conditions Reaction Conditions Conditions->center sub_cond1 Coupling Reagent Conditions->sub_cond1 sub_cond2 Solvent Conditions->sub_cond2 sub_cond3 Temperature & Time Conditions->sub_cond3 sub_cond4 pH / Base Conditions->sub_cond4

Caption: Interrelated factors that determine the success and yield of peptide macrocyclization reactions.

References

Technical Support Center: Optimizing Fermentation for Enhanced Compound Titer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fermentation experiments aimed at increasing the titer of a desired compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your fermentation experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Titer

Q1: My fermentation has resulted in very low or no detectable titer of my target compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no product titer is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.

Initial Checks:

  • Strain Integrity: Verify the viability and purity of your microbial strain. It's possible for strains to lose productivity over time or through improper storage. Consider re-streaking from a frozen stock or using a fresh culture.

  • Inoculum Quality: Ensure your inoculum is in the correct growth phase (typically exponential) and has the appropriate cell density. A suboptimal inoculum can lead to poor growth and low productivity in the production vessel.

  • Media Preparation: Double-check the composition and pH of your fermentation medium. Errors in component concentrations or an incorrect pH can significantly inhibit microbial growth and product formation.[1]

Common Culprits and Solutions:

  • Sub-optimal Media Components: The composition of the fermentation media has a profound impact on secondary metabolite production. The type and concentration of carbon and nitrogen sources are critical.[2] For instance, slowly assimilated carbon sources like lactose can sometimes enhance the production of secondary metabolites compared to rapidly consumed sources like glucose.[3][4]

    • Troubleshooting Step: Conduct a "one-factor-at-a-time" (OFAT) experiment by systematically varying the concentration of each media component to identify key factors influencing yield.[1]

  • Incorrect Precursor Addition: Many secondary metabolites require specific precursors for their biosynthesis. For example, phenylacetic acid is a precursor for Penicillin G.[3][4][5]

    • Troubleshooting Step: Verify the correct precursor is being used and that it is added at the optimal time and concentration during the fermentation.

  • Unfavorable Environmental Conditions: Temperature, pH, and dissolved oxygen (DO) levels are critical process parameters that must be maintained within the optimal range for your specific microorganism and product.[1]

    • Troubleshooting Step: Monitor these parameters closely throughout the fermentation. If deviations from the setpoints are observed, investigate the control systems (e.g., temperature probes, pH sensors, agitation, and aeration).

  • Contamination: Contamination with other microorganisms can lead to competition for nutrients and the production of inhibitory substances, ultimately reducing the yield of your target compound.

    • Troubleshooting Step: Perform microscopy and plating of your culture to check for contaminating organisms. Review your aseptic techniques for media preparation, inoculation, and sampling.

Issue 2: Poor Biomass Growth

Q2: My culture is exhibiting poor growth, leading to a low cell density. What could be the reasons for this?

A2: Insufficient biomass is a direct contributor to low product titer, as there are fewer "cell factories" to produce your compound of interest.

Potential Causes and Corrective Actions:

  • Nutrient Limitation: The growth medium may be deficient in essential nutrients such as carbon, nitrogen, phosphate, or trace elements.

    • Solution: Review your media composition. Consider supplementing with yeast extract, peptone, or other complex nitrogen sources that can provide a richer source of nutrients.[3]

  • Inhibitory Substances: The media itself or metabolic byproducts could be inhibiting growth. High concentrations of certain sugars or the accumulation of organic acids can be toxic to the cells.

    • Solution: Analyze your media for potential inhibitors. If byproducts are the issue, a fed-batch strategy can help maintain low concentrations of the primary carbon source, preventing the formation of inhibitory byproducts.

  • Suboptimal Physical Parameters: As with product formation, temperature, pH, and dissolved oxygen are critical for cell growth.

    • Solution: Ensure your control systems are functioning correctly and that the setpoints are optimal for the growth phase of your microorganism.

  • Shear Stress: High agitation speeds can cause shear stress, damaging cells and inhibiting growth, particularly for filamentous fungi or shear-sensitive bacteria.

    • Solution: If you suspect shear stress is an issue, try reducing the agitation speed. The design of the impeller can also play a role.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to optimizing fermentation conditions.

Q1: What is the "One Strain Many Compounds" (OSMAC) strategy and how can it help increase my product titer?

A1: The OSMAC strategy is based on the principle that a single microbial strain has the genetic potential to produce a variety of secondary metabolites, but many of these biosynthetic gene clusters are "silent" under standard laboratory conditions. By systematically altering cultivation parameters, you can activate these silent gene clusters and potentially discover new compounds or increase the yield of a known metabolite.[6] Key parameters to vary include:

  • Culture media composition (carbon and nitrogen sources, salts)

  • Growth temperature

  • pH

  • Aeration

Q2: When should I consider switching from a batch to a fed-batch fermentation strategy?

A2: A fed-batch strategy is often employed to overcome substrate inhibition and catabolite repression, which can limit cell growth and product formation in a traditional batch culture.[7] Consider a fed-batch approach when:

  • High substrate concentrations are inhibitory to cell growth.

  • You want to achieve a high cell density to maximize volumetric productivity.

  • The production of your target compound is subject to catabolite repression by a rapidly consumed carbon source like glucose.

  • You need to control the formation of inhibitory byproducts, such as organic acids in bacterial fermentations.

Q3: How does the carbon-to-nitrogen (C/N) ratio of the medium affect secondary metabolite production?

A3: The C/N ratio is a critical factor influencing the onset and yield of secondary metabolite production. Often, secondary metabolism is triggered by the limitation of one or more key nutrients, such as nitrogen, in the presence of an excess carbon source. A high C/N ratio can promote the synthesis of secondary metabolites by diverting primary metabolites away from growth-related pathways. The optimal C/N ratio is highly dependent on the specific microorganism and the desired product and must be determined empirically.

Q4: What are the key challenges when scaling up a fermentation process from the lab to an industrial scale?

A4: Scaling up a fermentation process presents several challenges due to changes in the physical and chemical environment of the bioreactor.[8][9][10] Key considerations include:

  • Mixing and Mass Transfer: Achieving homogenous mixing and adequate oxygen transfer in large-scale fermenters is more difficult than in lab-scale bioreactors. This can lead to gradients in nutrients, pH, and dissolved oxygen, which can negatively impact cell growth and productivity.

  • Heat Removal: The larger volume-to-surface area ratio of industrial fermenters makes heat removal more challenging. Inadequate cooling can lead to temperature increases that are detrimental to the culture.

  • Shear Stress: The impellers required to mix large volumes of culture can generate significant shear forces, which can damage cells.

  • Sterility: Maintaining sterility in a large-scale industrial setting is more complex and critical than in a laboratory environment.

Data Presentation

Table 1: Effect of Medium Components on Erythromycin Titer

Carbon Source (50 g/L)Nitrogen Source (10 g/L)Precursor (Propanol, 3 g/L)Erythromycin Titer (mg/L)Reference
GlucoseSoybean MealYes150Fictionalized Data
LactoseSoybean MealYes250Fictionalized Data
StarchSoybean MealYes320Fictionalized Data
GlucoseYeast ExtractYes180Fictionalized Data
GlucoseSoybean MealNo80Fictionalized Data

Table 2: Influence of Physical Parameters on Penicillin G Production

Temperature (°C)pHAgitation (rpm)Penicillin G Titer (g/L)Reference
256.53002.5Fictionalized Data
286.53003.8Fictionalized Data
306.53002.1Fictionalized Data
286.03002.9Fictionalized Data
287.03003.2Fictionalized Data
286.52002.7Fictionalized Data
286.54003.5Fictionalized Data

Experimental Protocols

Protocol 1: Lab-Scale Penicillin Production by Penicillium chrysogenum

This protocol outlines a basic procedure for the production of penicillin in a laboratory setting.

1. Inoculum Preparation: a. Prepare a seed medium containing (per liter): 20 g glucose, 20 g sucrose, 10 g corn steep liquor, 5 g yeast extract, and 1 g KH2PO4. Adjust the pH to 5.5. b. Inoculate the seed medium with spores of P. chrysogenum. c. Incubate at 25°C on a rotary shaker at 200 rpm for 48 hours.

2. Production Fermentation: a. Prepare the production medium containing (per liter): 40 g lactose, 20 g corn steep liquor, 10 g glucose, 3 g CaCO3, 2 g KH2PO4, and 0.5 g phenylacetic acid (as a precursor).[3][5] b. Inoculate the production medium with 10% (v/v) of the seed culture. c. Incubate in a fermenter at 25-26°C with agitation and aeration to maintain a dissolved oxygen level above 20% saturation.[5] The pH should be controlled between 7.0 and 7.4.[5] d. The fermentation is typically carried out for 5-7 days.[5]

3. Titer Determination: a. Withdraw samples aseptically at regular intervals. b. Separate the mycelium from the broth by filtration or centrifugation. c. Analyze the penicillin concentration in the supernatant using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation for Recombinant Protein Production in E. coli

This protocol provides a general guideline for a fed-batch process to achieve high cell density and recombinant protein expression in E. coli.

1. Batch Phase: a. Prepare a defined batch medium containing a limiting amount of a carbon source (e.g., 10 g/L glucose), a nitrogen source (e.g., ammonium salts), phosphate, and trace metals. b. Inoculate with an overnight culture of the recombinant E. coli strain. c. Grow the culture in a fermenter at 37°C with pH control (typically around 7.0) and aeration to maintain a dissolved oxygen level above 30% saturation.[11]

2. Fed-Batch Phase: a. Once the initial carbon source is depleted (indicated by a sharp rise in dissolved oxygen), initiate the feeding of a concentrated nutrient solution. b. The feed solution typically contains a high concentration of the carbon source (e.g., 500 g/L glucose), a nitrogen source, and other essential nutrients. c. The feed rate is controlled to maintain a specific growth rate and avoid the accumulation of inhibitory byproducts like acetate. An exponential feeding strategy is often employed.

3. Induction and Harvest: a. When the desired cell density is reached (e.g., an OD600 of 50-100), induce the expression of the recombinant protein by adding an appropriate inducer (e.g., IPTG). b. Reduce the temperature (e.g., to 25-30°C) after induction to improve protein folding and solubility. c. Continue the fermentation for a set period post-induction (e.g., 4-16 hours). d. Harvest the cells by centrifugation for downstream processing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Downstream strain Strain Selection & Revival inoculum Inoculum Development strain->inoculum media Media Formulation batch Batch Culture media->batch fed_batch Fed-Batch Culture media->fed_batch inoculum->batch batch->fed_batch Switch to Fed-Batch sampling Aseptic Sampling batch->sampling fed_batch->sampling optimization Process Parameter Optimization (pH, Temp, DO) optimization->batch optimization->fed_batch titer Titer Analysis (HPLC) sampling->titer dsp Downstream Processing sampling->dsp titer->optimization Feedback for Optimization

Caption: A typical experimental workflow for optimizing fermentation conditions.

troubleshooting_low_titer cluster_initial Initial Checks cluster_investigation In-depth Investigation cluster_solutions Potential Solutions start Low/No Product Titer strain Check Strain Viability & Purity start->strain inoculum Verify Inoculum Quality start->inoculum media_prep Confirm Media Composition & pH start->media_prep media_opt Optimize Media Components (OFAT) start->media_opt precursor Check Precursor Addition start->precursor conditions Monitor Environmental Conditions start->conditions contamination Test for Contamination start->contamination new_culture Use Fresh Culture strain->new_culture optimize_inoculum Optimize Inoculum Conditions inoculum->optimize_inoculum remake_media Remake Media media_prep->remake_media vary_components Vary Component Concentrations media_opt->vary_components adjust_precursor Adjust Precursor Strategy precursor->adjust_precursor calibrate_probes Calibrate Probes & Check Controls conditions->calibrate_probes review_aseptic Review Aseptic Technique contamination->review_aseptic

Caption: A troubleshooting decision tree for low product titer in fermentation.

References

Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, a critical factor in ensuring the purity and biological activity of synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A: Racemization is the process where a chiral amino acid loses its stereochemical integrity, converting from a pure L- or D-enantiomer into a mixture of both. In peptide synthesis, this typically results in the formation of undesirable diastereomeric peptides, which can be difficult to separate from the target peptide and may alter its biological properties.[1][2]

Q2: Why is it crucial to prevent racemization?

A: The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence and chirality of its constituent amino acids. The presence of even small amounts of diastereomeric impurities due to racemization can significantly reduce or alter the peptide's efficacy and potentially lead to off-target effects.[3]

Q3: Which amino acids are most susceptible to racemization?

A: While any amino acid (except for the achiral glycine) can undergo racemization, some are more prone to it than others under standard synthesis conditions. The most susceptible amino acids include:

  • Histidine (His): The imidazole side chain can catalyze racemization.[4][5][6]

  • Cysteine (Cys): The thiol group in the side chain can promote racemization.[4][7]

  • Serine (Ser) [7][8]

  • Phenylalanine (Phe) [9]

Q4: What are the primary mechanisms of racemization during peptide synthesis?

A: There are two main pathways through which racemization occurs during peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate can then be deprotonated and reprotonated at the alpha-carbon, leading to a loss of stereochemical purity.[1][10]

  • Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate, which then leads to racemization upon reprotonation.[10][11]

Below is a diagram illustrating the two primary mechanisms of racemization.

racemization_mechanisms cluster_oxazolone Oxazolone Formation Mechanism cluster_enolization Direct Enolization Mechanism Activated_AA Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemized_Oxazolone Racemized Oxazolone Oxazolone->Racemized_Oxazolone Base-catalyzed epimerization Racemized_Peptide_Ox Racemized Peptide Racemized_Oxazolone->Racemized_Peptide_Ox Aminolysis Activated_AA2 Activated L-Amino Acid Enolate Planar Enolate Intermediate Activated_AA2->Enolate Base-catalyzed α-proton abstraction Racemized_AA Racemized Activated Amino Acid Enolate->Racemized_AA Reprotonation Racemized_Peptide_En Racemized Peptide Racemized_AA->Racemized_Peptide_En Coupling

Diagram 1: The two primary mechanisms of racemization during peptide synthesis.

Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final Peptide Product

This is a common issue that can often be traced back to the coupling step. Here’s a step-by-step guide to troubleshoot and mitigate the problem.

Step 1: Review Your Coupling Reagent and Additives

Certain coupling reagents are more prone to inducing racemization than others.

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents can lead to significant racemization if used alone.[12] It is highly recommended to use them in conjunction with racemization-suppressing additives.[13]

  • Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): While generally efficient, these can still cause racemization, especially with sensitive amino acids.[13][14]

Solution:

  • Incorporate Additives: Always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) when using carbodiimide coupling reagents.[12][13] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[12]

  • Choose a Milder Coupling Reagent: For particularly sensitive couplings, consider using a reagent known for lower racemization potential, such as DEPBT.[14][15]

Step 2: Evaluate the Base Used in the Coupling Reaction

The choice of base and its concentration can significantly impact the extent of racemization.[8]

  • Strong, non-sterically hindered bases can increase the rate of racemization.

  • N,N-diisopropylethylamine (DIPEA) is a commonly used base but can contribute to racemization.[13]

Solution:

  • Use a Weaker or More Sterically Hindered Base: Consider replacing DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[8][13]

  • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction.

Step 3: Control the Reaction Temperature

Higher temperatures can accelerate the rate of racemization.

Solution:

  • Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C).

  • Microwave Synthesis: If using microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine.[16][17]

Step 4: Consider the Solvent

The polarity of the solvent can influence the rate of racemization.

Solution:

  • Use Less Polar Solvents: Where possible, using less polar solvents may help to reduce racemization.[2] However, solvent choice is often constrained by the solubility of the reagents and the swelling of the solid support.[14]

The following workflow outlines the troubleshooting process for racemization issues.

troubleshooting_workflow Start Racemization Detected Step1 Step 1: Review Coupling Reagent & Additives Start->Step1 Decision1 Using Carbodiimide Alone? Step1->Decision1 Action1 Add HOBt, HOAt, or Oxyma Pure Decision1->Action1 Yes Step2 Step 2: Evaluate Base Decision1->Step2 No Action1->Step2 Decision2 Using Strong Base (e.g., DIPEA)? Step2->Decision2 Action2 Switch to NMM or Collidine Decision2->Action2 Yes Step3 Step 3: Control Temperature Decision2->Step3 No Action2->Step3 Decision3 High Reaction Temperature? Step3->Decision3 Action3 Lower Temperature (e.g., 0°C) Decision3->Action3 Yes Step4 Step 4: Re-evaluate & Test Decision3->Step4 No Action3->Step4 End Racemization Minimized Step4->End

Diagram 2: Troubleshooting workflow for racemization in peptide synthesis.
Issue 2: Racemization of a Specific Amino Acid (e.g., His, Cys)

When racemization is localized to a specific, known-to-be-problematic amino acid, targeted strategies are required.

For Histidine (His):
  • Side-Chain Protection: The free imidazole nitrogen can catalyze racemization. Protecting the side chain can mitigate this. In Boc chemistry, Dnp, Tos, and Bom protecting groups are used. In Fmoc chemistry, trityl-based protecting groups (Trt, Mmt) are common, although they do not completely prevent racemization.[5]

  • Optimized Coupling Protocols: The conditions for pre-activating Fmoc-His(Trt)-OH are critical. A balance must be struck to avoid side reactions.[6]

For Cysteine (Cys):
  • Base Selection: Using a hindered amine like collidine can minimize the formation of D-cysteine.[16]

  • Base-Free Conditions: For coupling Fmoc-Cys(Trt)-OH, a combination of DIC and HOBt (or HOAt, Oxyma Pure) under base-free conditions is an effective method.[13]

  • Copper(II) Chloride: The addition of CuCl₂ with HOBt has been shown to suppress racemization during the coupling of cysteine residues, particularly in solution-phase synthesis.[4]

Experimental Protocols

Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization

This protocol is a good starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard protocols (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.

    • Add 3-5 equivalents of Oxyma Pure.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Protocol 2: Quantification of Racemization using HPLC

This protocol provides a general method for determining the extent of racemization in a synthetic peptide.

  • Peptide Hydrolysis:

    • Hydrolyze a sample of the purified peptide in 6 M HCl or deuterated acid (to correct for hydrolysis-induced racemization) at 110°C for 24 hours in a sealed, evacuated tube.[18]

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Separate the D- and L-amino acids using an appropriate mobile phase.

    • Quantify the peak areas for the D- and L-isomers of each amino acid to determine the percentage of racemization.[18][19]

Quantitative Data Summary

The choice of coupling reagent and additives has a significant impact on the level of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu using various coupling agents.

Coupling ReagentBaseAdditive% D-Isomer (Epimerization)
HBTU DIPEA-High
HATU DIPEA-High
PyBOP DIPEA-High
DCC --High
DEPBT --Low
MYMsA (Ynamide) --Low
MYMTsA (Ynamide) --Low

Table adapted from data presented in epimerization studies, highlighting the lower racemization potential of DEPBT and ynamide coupling reagents compared to more conventional options like HBTU and HATU for this specific coupling.[14]

References

Technical Support Center: Improving the Stability of Inhibitorex for in vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the compound Inhibitorex during in vivo experiments.

Troubleshooting Guide

Problem: Poor Bioavailability or High Variability in Efficacy Studies

Low and inconsistent results in animal studies can often be traced back to the stability of the administered compound. The following guide will help you troubleshoot potential stability issues with Inhibitorex.

Q1: My compound, Inhibitorex, has poor aqueous solubility. Could this be affecting its in vivo stability and performance?

A1: Yes, poor aqueous solubility is a major hurdle for in vivo studies. If Inhibitorex does not dissolve well in the formulation or precipitates upon administration, its absorption will be limited, leading to low bioavailability and high variability in your results.

Troubleshooting Steps:

  • Assess Solubility: Determine the solubility of Inhibitorex in various pharmaceutically relevant solvents and pH ranges.

  • Formulation Optimization: Based on the solubility data, consider the following formulation strategies to enhance dissolution.[1]

  • Particle Size Reduction: Decreasing the particle size of a solid drug can increase its surface area, leading to a higher dissolution rate.

Q2: I suspect Inhibitorex is degrading after administration. How can I confirm this and what are the common degradation pathways?

A2: Compound degradation in vivo can occur through several mechanisms, primarily enzymatic metabolism in the liver and other tissues, as well as chemical degradation in the gastrointestinal tract or bloodstream.

Troubleshooting Steps:

  • In vitro Stability Assays: Conduct plasma stability and metabolic stability assays to assess the rate of degradation.

  • Identify Degradation Products: Use analytical techniques like LC-MS/MS to identify the major metabolites or degradation products of Inhibitorex.

  • Review Compound Structure: Certain chemical functional groups (e.g., esters, lactones, aldehydes) are more susceptible to hydrolysis or oxidation.[2]

Q3: My formulation containing Inhibitorex appears cloudy or forms a precipitate over time. What can I do to improve its physical stability?

A3: The physical instability of a formulation can lead to inaccurate dosing and poor absorption.

Troubleshooting Steps:

  • Re-evaluate Formulation Components: The choice of solvents, co-solvents, and excipients is critical. Some combinations can lead to precipitation over time.

  • Consider Solubilizing Agents: Incorporating surfactants, cyclodextrins, or lipids can help maintain the solubility and stability of Inhibitorex in the formulation.

  • pH Adjustment: Ensure the pH of the formulation is optimal for the solubility and stability of Inhibitorex.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q: What are co-solvents and how can they improve the stability of Inhibitorex?

    • A: Co-solvents are water-miscible organic solvents that can be used to increase the solubility of poorly water-soluble compounds like Inhibitorex. By improving solubility, they can enhance stability in a formulation and potentially increase bioavailability.[1] Common co-solvents include PEG 400, propylene glycol, and ethanol.

  • Q: How do cyclodextrins work to stabilize a compound?

    • A: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes. This encapsulation can protect the drug from degradation, increase its solubility, and improve its bioavailability and half-life.[3][4][5][6]

  • Q: When should I consider using a lipid-based formulation?

    • A: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are particularly useful for highly lipophilic compounds. They can improve solubility and absorption by presenting the drug in a solubilized state to the gastrointestinal tract.

Experimental Protocols

  • Q: What is a plasma stability assay and what information does it provide?

    • A: A plasma stability assay assesses the degradation of a compound in plasma over time. This helps to identify if the compound is susceptible to enzymatic degradation by plasma esterases or other enzymes, which can lead to rapid clearance and a short half-life in vivo.[7][8][9]

  • Q: How is a metabolic stability assay performed and what does it tell me?

    • A: A metabolic stability assay typically uses liver microsomes, which contain cytochrome P450 enzymes, to evaluate the extent of metabolism of a compound. This assay helps to predict the hepatic clearance of the compound and its potential for drug-drug interactions.

Data Presentation

Table 1: Effect of Formulation Strategies on Inhibitorex Stability and Bioavailability

Formulation StrategyKey Excipient(s)Effect on SolubilityImpact on Half-life (t½)Improvement in Bioavailability (AUC)
Co-solvent Mixture PEG 400, Propylene GlycolModerate Increase1.5-fold increase~2-fold increase
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrinSignificant Increase3-fold increase>5-fold increase
Lipid-Based (SEDDS) Oil, Surfactant, Co-solventHigh Increase2.5-fold increase~4-fold increase
Nanosuspension Wet-millingParticle size reductionNot directly impacted~3-fold increase

Note: The data presented are hypothetical for "Inhibitorex" and are intended to illustrate the potential improvements with different formulation approaches.

Table 2: In Vitro Stability Profile of Inhibitorex in Different Matrices

AssayMatrixHalf-life (t½) in minutes% Remaining after 60 min
Plasma Stability Rat Plasma4535%
Human Plasma9060%
Metabolic Stability Rat Liver Microsomes2015%
Human Liver Microsomes5540%

Experimental Protocols

Protocol 1: Plasma Stability Assay
  • Preparation: Prepare a stock solution of Inhibitorex in a suitable organic solvent (e.g., DMSO).

  • Incubation: Spike the Inhibitorex stock solution into pre-warmed plasma (e.g., rat, human) at a final concentration of 1 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[8]

  • Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the enzymatic reaction and precipitate plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Inhibitorex.

  • Data Analysis: Plot the natural logarithm of the percentage of Inhibitorex remaining versus time. The half-life (t½) can be calculated from the slope of the line.

Protocol 2: Metabolic Stability Assay (Liver Microsomes)
  • Preparation: Prepare a stock solution of Inhibitorex.

  • Reaction Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system (to support P450 enzyme activity), and buffer.

  • Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the Inhibitorex stock solution.

  • Sampling and Quenching: At specified time points, take aliquots and quench the reaction with a cold organic solvent containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Calculate the half-life and intrinsic clearance of Inhibitorex.

Visualizations

Troubleshooting_Workflow cluster_start Start: In Vivo Study Issue cluster_investigation Investigation cluster_solutions Potential Solutions cluster_outcome Outcome Start Poor Bioavailability or High Variability Solubility Assess Aqueous Solubility Start->Solubility Is solubility a problem? Degradation Evaluate Chemical & Metabolic Stability Start->Degradation Is the compound unstable? Formulation Optimize Formulation (Co-solvents, Cyclodextrins, etc.) Solubility->Formulation ParticleSize Particle Size Reduction Solubility->ParticleSize Degradation->Formulation StructuralMod Structural Modification (Medicinal Chemistry) Degradation->StructuralMod Outcome Improved In Vivo Performance Formulation->Outcome ParticleSize->Outcome StructuralMod->Outcome Plasma_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep Prepare Inhibitorex Stock Solution Incubate Spike into Pre-warmed Plasma (37°C) Prep->Incubate Sample Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench with Cold Acetonitrile + Internal Standard Sample->Quench Analyze Centrifuge and Analyze Supernatant by LC-MS/MS Quench->Analyze Data Calculate Half-life (t½) Analyze->Data Cytochrome_P450_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Inhibitorex Inhibitorex (Lipophilic) CYP450 Cytochrome P450 Enzymes (Liver) Inhibitorex->CYP450 Oxidation, Reduction, Hydrolysis Metabolite Metabolite (More Polar) CYP450->Metabolite Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite->Conjugation Conjugate Conjugated Metabolite (Water-Soluble) Conjugation->Conjugate Excretion Excretion (Urine, Feces) Conjugate->Excretion

References

Technical Support Center: Navigating the Challenges of NMR Assignment for Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the NMR-based structure elucidation of complex natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR experiments and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum is incredibly crowded with overlapping signals. How can I begin to decipher the structure?

A1: Signal overlap is a primary challenge with complex natural products.[1][2][3] Here’s a systematic approach to tackle this:

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for resolving overlapping signals.[3][4] Key experiments include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • TOCSY (Total Correlation Spectroscopy): To reveal complete spin systems of individual components.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[1][2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and piecing together the carbon skeleton.[5]

  • Employ Higher Field Magnets: If available, using a higher field NMR spectrometer will increase chemical shift dispersion, potentially resolving some overlapping signals even in the 1D spectrum.[6]

  • Vary the Solvent: Changing the deuterated solvent can alter the chemical shifts of certain protons, sometimes enough to resolve overlapping resonances.[7] For example, spectra in benzene-d₆ often show different patterns compared to chloroform-d₃.[7]

  • Pure-Shift NMR Experiments: These advanced techniques can produce "broadband proton-decoupled" proton spectra, where each multiplet collapses into a singlet, significantly simplifying crowded regions.[8]

Q2: I have a very small amount of my isolated natural product. How can I acquire high-quality NMR data?

A2: Low sample concentration is a common limitation. Modern NMR technology offers several solutions to enhance sensitivity:

  • Cryogenically Cooled Probes (CryoProbes): These probes cool the detection electronics to cryogenic temperatures (~20 K), which dramatically reduces thermal noise and can increase the signal-to-noise (S/N) ratio by a factor of 3 to 4 compared to conventional probes.[5] This means experiments can be run on much smaller sample quantities or in significantly less time.[5]

  • Micro-NMR Probes: For very small sample volumes (in the microliter range), microprobes (e.g., 1.7 mm or 1 mm) can provide a significant increase in mass sensitivity.[9]

  • Increasing the Number of Scans: The S/N ratio increases with the square root of the number of scans. While this is time-consuming, it is a straightforward way to improve data quality for insensitive experiments like ¹³C NMR or 2D correlations on dilute samples.

Probe TypeRelative S/N Gain (vs. Room Temperature Probe)Typical Sample Volume
5 mm Room Temperature1x~600 µL
5 mm CryoProbe3-4x~600 µL
1.7 mm CryoProbe>10x (mass sensitivity)~30 µL
1 mm MicroProbeSignificant mass sensitivity gain~5 µL

Q3: My NMR spectra show more signals than expected for my proposed structure, and some peaks are broad. What could be the cause?

A3: This situation often points to the presence of multiple species in equilibrium, such as conformational isomers (rotamers) or tautomers.[7][10]

  • Conformational Isomers (Rotamers): If rotation around a single bond (e.g., an amide bond) is slow on the NMR timescale, separate sets of signals can be observed for each conformer.

    • Troubleshooting: Acquiring the spectrum at a higher temperature can increase the rate of bond rotation, causing the distinct signals to coalesce into a single, averaged set of sharper peaks.[7]

  • Tautomers: These are constitutional isomers that readily interconvert, most commonly involving the migration of a proton (e.g., keto-enol tautomerism).[10] Like rotamers, they can give rise to two sets of NMR signals if the interconversion is slow.

    • Troubleshooting: The equilibrium between tautomers can be sensitive to solvent and temperature. Acquiring spectra under different conditions may help to identify them. 2D exchange spectroscopy (EXSY) can also be used to confirm the interconversion between the two forms.

  • pH Effects: The protonation state of a molecule can change with the pH of the sample, leading to different chemical shifts or the presence of multiple species. Ensure consistent sample preparation, and consider buffering the sample if this is suspected.

Q4: How can I determine the relative stereochemistry of my complex natural product?

A4: Determining stereochemistry is one of the most challenging aspects of structure elucidation. A combination of NMR techniques is typically required:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The presence of an NOE cross-peak provides strong evidence for the relative orientation of atoms.

  • J-Coupling Analysis: The magnitude of scalar coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these couplings can help determine the relative configuration in cyclic systems or the conformation of acyclic chains.[11]

  • Residual Dipolar Couplings (RDCs): For flexible molecules where NOEs can be ambiguous, RDCs provide long-range structural information.[11] This involves weakly aligning the molecule in a liquid crystal medium and measuring the resulting dipolar couplings.

  • Computational Chemistry: Comparing experimental NMR chemical shifts with those predicted for different possible diastereomers using quantum chemical calculations (like DFT) can be a powerful tool to assign the correct relative configuration.[10][12]

Troubleshooting Workflows & Experimental Protocols

Workflow for Overcoming Signal Overlap

The following diagram illustrates a logical workflow for addressing severe signal overlap in 1D NMR spectra.

G A Start: Overlapping 1D Spectrum B Acquire 2D COSY & TOCSY A->B C Acquire 2D HSQC & HMBC A->C D Are spin systems resolved? B->D E Can fragments be connected? C->E F Yes D->F Yes G No D->G No E->F Yes E->G No J Proceed with Structure Elucidation F->J H Try different solvent or higher temperature G->H I Consider advanced experiments (e.g., Pure-Shift, 1,1-ADEQUATE) G->I H->A Re-acquire

Caption: A troubleshooting workflow for resolving signal overlap in NMR spectra.

Protocol: Standard 2D NMR Data Acquisition for Structure Elucidation

This protocol outlines the key 2D NMR experiments for piecing together the structure of a novel natural product.

  • Sample Preparation:

    • Dissolve 1-10 mg of the purified natural product in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆).

    • Filter the solution into a 5 mm NMR tube.

  • Initial 1D Spectra:

    • Acquire a standard ¹H NMR spectrum to assess signal dispersion and overall complexity.

    • Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ pulse sequence to differentiate between CH, CH₂, and CH₃ groups).

  • Homonuclear Correlation (¹H-¹H):

    • Experiment: Gradient-selected COSY (gCOSY).

    • Purpose: To identify protons that are scalar coupled (typically over 2-3 bonds). This helps to establish individual spin systems (i.e., connected fragments).

    • Key Parameters: Set spectral widths to cover all proton signals. Acquire at least 2 scans per increment and 256-512 increments in the indirect dimension (t₁).

  • Heteronuclear One-Bond Correlation (¹H-¹³C):

    • Experiment: Gradient-selected HSQC (gHSQC).

    • Purpose: To correlate each proton with its directly attached carbon. This is a highly sensitive experiment that provides a carbon chemical shift for most non-quaternary carbons.

    • Key Parameters: Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-220 ppm). Use a one-bond coupling constant (¹JCH) of ~145 Hz.

  • Heteronuclear Long-Range Correlation (¹H-¹³C):

    • Experiment: Gradient-selected HMBC (gHMBC).

    • Purpose: To identify correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for connecting the spin systems identified from COSY.

    • Key Parameters: Set the long-range coupling constant to an average value, typically 8 Hz, to observe both ²JCH and ³JCH correlations.

  • Through-Space Correlation (¹H-¹H):

    • Experiment: NOESY or ROESY.

    • Purpose: To determine the relative stereochemistry by identifying protons that are close in space. ROESY is often preferred for medium-sized molecules to avoid zero-crossing issues.

    • Key Parameters: Use a mixing time appropriate for the molecular size (e.g., 200-500 ms for ROESY).

Logic for Selecting Stereochemistry Experiments

The choice of experiment to determine stereochemistry depends on the structural features of the molecule.

G A Determine Relative Stereochemistry B Is the molecule rigid (e.g., fused rings)? A->B C Is the molecule flexible (e.g., acyclic chain, macrocycle)? B->C No D Use NOESY/ROESY for through-space correlations B->D Yes F NOE data may be ambiguous C->F Yes E Use J-coupling analysis (Karplus relationship) D->E H Supplement with computational (DFT) chemical shift predictions E->H G Consider RDC analysis for long-range structural restraints F->G G->H

Caption: Decision logic for choosing appropriate NMR experiments for stereochemical analysis.

References

Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent results when assessing the cytotoxicity or cell viability effects of "Compound X". Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve common issues.

Troubleshooting Guide: Inconsistent Results with Compound X

Inconsistent results in the MTT assay when testing compounds like Compound X can arise from a variety of sources, ranging from technical errors to compound-specific interference.[1][2][3] This guide provides a structured approach to identifying and resolving these issues.

Table 1: Common Problems, Potential Causes, and Solutions for MTT Assay with Compound X

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Uneven cell seeding: Cells were not uniformly distributed in the 96-well plate.[2][4]- Ensure the cell suspension is thoroughly mixed before and during plating.[2] - Pipette up and down gently to resuspend cells between dispensing into wells. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.[4]
Pipetting errors: Inaccurate or inconsistent volumes of cells, media, MTT reagent, or solubilization solution were added.[2]- Calibrate pipettes regularly. - Use a multi-channel pipette for adding reagents to minimize well-to-well variation.
Cell loss during washing steps: Adherent cells may detach during media changes or washing.[5]- Aspirate media gently from the side of the well, avoiding the cell monolayer. - Consider using a modified protocol that does not require medium removal.[6]
Unexpectedly high or low absorbance readings Incorrect cell number: The number of cells seeded is not within the linear range of the assay for your specific cell line.- Perform a cell titration experiment to determine the optimal seeding density that gives a linear absorbance response. The optimal number of cells should yield an absorbance value between 0.75 and 1.25.
Inappropriate incubation times: Incubation with Compound X, MTT reagent, or solubilization solution is too short or too long.- Optimize incubation times for your specific cell line and experimental conditions. MTT incubation is typically 2-4 hours. Formazan solubilization may require several hours to overnight.
Contamination: Bacterial or yeast contamination can reduce the MTT reagent and lead to false-positive results.[7]- Visually inspect plates for contamination under a microscope before adding the MTT reagent. - Maintain sterile technique throughout the experiment.
False-positive or false-negative results (Compound X specific) Compound X interferes with MTT reduction: Compound X may have reducing properties that directly convert MTT to formazan, leading to a false-positive signal of cell viability.[1][8][9][10]- Include a "compound only" control (Compound X in media without cells) to measure any direct reduction of MTT.[1][11] Subtract this background absorbance from your experimental wells.
Compound X absorbs light at the same wavelength as formazan: If Compound X is colored, it can interfere with the absorbance reading.[1]- Include a control with cells and Compound X but without the MTT reagent to measure the compound's absorbance. - Also, run a "compound only" control (Compound X in media without cells) and subtract this value.
Compound X alters cell metabolism: The compound might increase metabolic activity without increasing cell number, leading to an overestimation of viability.[11]- Confirm results with an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).[8]
Precipitation of Compound X: The compound may precipitate in the culture medium, affecting cell health or interfering with optical readings.- Check the solubility of Compound X in the culture medium at the concentrations being tested. - Use a solvent control (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay?

A1: The MTT assay is a colorimetric assay used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[12]

Q2: My blank wells (media only) have high background absorbance. What could be the cause?

A2: High background in blank wells can be caused by several factors:

  • Contamination: The culture medium may be contaminated with bacteria or yeast, which can reduce MTT.[7]

  • Reagent Instability: The MTT reagent may have been compromised by exposure to light or contamination with a reducing agent.[7]

  • Media Components: Some components in the culture medium, like phenol red or ascorbic acid, can interfere with the assay.[10][13] Using a serum-free medium during the MTT incubation step is often recommended to avoid interference from serum proteins.[1]

Q3: The formazan crystals are not fully dissolving. How can I fix this?

A3: Incomplete solubilization of formazan crystals is a common issue.[6] To ensure complete dissolution:

  • Increase the incubation time with the solubilization solution (e.g., DMSO or a solution of SDS in HCl). Gentle agitation on an orbital shaker can also help.[1]

  • Ensure the volume of the solubilization solution is sufficient.

  • Visually confirm under a microscope that all crystals have dissolved before reading the plate.[1]

Q4: Can Compound X directly affect the MTT assay?

A4: Yes, certain compounds can interfere with the MTT assay.[1] If Compound X has reducing properties, it can chemically reduce MTT to formazan, leading to a false-positive result.[8][10] Colored compounds can also interfere by absorbing light at the measurement wavelength.[1] It is crucial to run appropriate controls, including wells with Compound X and media but no cells, to account for these potential interferences.[1][11]

Q5: What are some alternatives to the MTT assay?

A5: If you continue to experience inconsistent results or suspect compound interference, consider using an alternative cell viability assay.[1] Some alternatives include:

  • XTT, MTS, and WST-1 assays: These are also tetrazolium salt-based assays but produce a water-soluble formazan product, simplifying the protocol.[14]

  • Resazurin (AlamarBlue®) assay: This is a fluorescent assay that measures the reduction of resazurin to the fluorescent resorufin.[14]

  • ATP assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP in viable cells, which is a good indicator of cell health.[8]

  • LDH assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[14]

Experimental Protocols

Standard MTT Assay Protocol for Adherent Cells

This protocol provides a general framework. Optimization of cell density and incubation times is recommended for each cell line and compound.[12]

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.[1]

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours in a humidified incubator (e.g., 37°C, 5% CO₂).[5]

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include untreated and solvent controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]

    • Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.

    • Incubate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.[7] Gentle shaking can facilitate dissolution.[13]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (optimal is ~570 nm) using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background absorbance.

Visualizations

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate (24h) for Cell Adherence seed->incubate1 Adhesion treat 3. Treat Cells with Compound X incubate1->treat incubate2 4. Incubate for Exposure Period treat->incubate2 Cytotoxicity add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) for Formazan Formation add_mtt->incubate3 Metabolic Reduction solubilize 7. Solubilize Formazan Crystals incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read

Caption: A flowchart of the major steps in a standard MTT assay protocol.

Caption: The effect of a cytotoxic compound on the cell viability pathway measured by the MTT assay.

References

Technical Support Center: Optimization of Linker Strategy for [Compound Name] Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of linker strategies for conjugating a [Compound Name] to a biomolecule, such as an antibody.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate linker for my [Compound Name] conjugate?

A1: The selection of a linker is critical and depends on multiple factors related to your compound, target, and desired mechanism of action.[1][2][] Key considerations include:

  • Release Strategy (Cleavable vs. Non-cleavable):

    • Cleavable linkers are designed to release the [Compound Name] under specific physiological conditions (e.g., acidic pH in lysosomes, presence of certain enzymes).[4] This is ideal for intracellular targets.

    • Non-cleavable linkers release the compound only after the complete degradation of the carrier biomolecule (e.g., antibody).[4][5] This strategy offers high plasma stability and may reduce off-target toxicity.[5]

  • Conjugation Chemistry: The linker must have reactive groups compatible with the functional groups on both your [Compound Name] and the carrier biomolecule (e.g., antibody).[2][6] Common chemistries target primary amines (lysine residues) or thiols (cysteine residues).[1][2]

  • Physicochemical Properties: The linker's length, flexibility, and hydrophilicity can significantly impact the conjugate's solubility, stability, and pharmacokinetics.[7][8][9] For instance, polyethylene glycol (PEG) linkers can enhance solubility and reduce immunogenicity.[6][8]

Q2: What are the most common functional groups on an antibody used for conjugation?

A2: The most frequently targeted amino acid residues for conjugation are:

  • Lysine: The ε-amino groups of lysine residues are abundant on the surface of antibodies. N-hydroxysuccinimide (NHS) esters are commonly used to react with these amines.[1][10]

  • Cysteine: The thiol groups of cysteine residues (native or engineered) provide sites for more specific conjugation. Maleimide chemistry is often employed to form stable thioether bonds with these groups.[1][]

Other less common strategies include targeting carbohydrates or incorporating unnatural amino acids.[1][11]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

A3: The Drug-to-Antibody Ratio (DAR) is the average number of [Compound Name] molecules conjugated to a single antibody.[12] It is a critical quality attribute that directly influences the conjugate's efficacy and safety.[12][13]

  • A low DAR may result in insufficient potency.

  • A high DAR can lead to issues like aggregation, poor solubility, and faster clearance from circulation, potentially increasing toxicity.[13][14] Optimizing the DAR is a key goal in developing a successful conjugate.[5]

Q4: Should I use a cleavable or non-cleavable linker?

A4: The choice depends on the desired mechanism of action.

  • Cleavable linkers (e.g., hydrazones, disulfides, peptides) are advantageous when the [Compound Name] needs to be released in its unmodified form inside the target cell to exert its effect.[1]

  • Non-cleavable linkers (e.g., thioether via SMCC) provide greater stability in circulation.[][5][7] The payload is released as an amino acid-linker-drug complex after lysosomal degradation of the antibody. This can be beneficial if the complex retains activity and can reduce off-target toxicity.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation and characterization of your [Compound Name] conjugate.

Issue Possible Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Inappropriate Reaction Conditions: Incorrect pH, temperature, or reaction time.[11][15] 2. Buffer Interference: Buffer contains competing molecules (e.g., Tris, glycine, sodium azide).[16] 3. Low Purity of Reactants: Impurities in the antibody or [Compound Name] solution compete with the reaction.[11] 4. Linker Hydrolysis: Moisture-sensitive linkers (e.g., NHS esters) may have degraded.[10][16]1. Optimize Reaction Conditions: Ensure pH is optimal for the chosen chemistry (e.g., pH 8.3-8.5 for NHS esters).[16] Adjust time and temperature as needed. 2. Buffer Exchange: Perform a buffer exchange into a non-interfering buffer (e.g., PBS, bicarbonate buffer).[17] 3. Purify Reactants: Use antibodies with >95% purity.[11] Ensure [Compound Name]-linker is free of impurities. 4. Use Anhydrous Solvents: Dissolve the linker in fresh, anhydrous DMSO or DMF immediately before use.[10][18]
Conjugate Aggregation 1. High Drug-to-Antibody Ratio (DAR): High loading of a hydrophobic [Compound Name] increases the overall hydrophobicity of the conjugate.[8] 2. Inappropriate Linker: The linker may not provide sufficient solubility.[8] 3. Incorrect Storage: Suboptimal buffer conditions or repeated freeze-thaw cycles.[11]1. Optimize DAR: Reduce the molar excess of the [Compound Name]-linker during conjugation to achieve a lower, more homogeneous DAR.[5] 2. Use a Hydrophilic Linker: Incorporate a hydrophilic spacer, such as PEG, into the linker design to improve solubility.[6][8] 3. Optimize Formulation: Store the conjugate in an appropriate buffer, consider adding stabilizers, and store in aliquots at -80°C to avoid freeze-thaw cycles.[11]
Loss of [Compound Name] Activity 1. Steric Hindrance: The linker or antibody may be physically blocking the active site of the [Compound Name]. 2. Modification of Key Functional Group: The conjugation chemistry may have altered a functional group on the [Compound Name] that is essential for its activity.1. Vary Linker Length/Attachment Site: Test linkers with longer spacer arms to reduce steric hindrance.[7][9] If possible, change the attachment point on the [Compound Name]. 2. Select Orthogonal Chemistry: Choose a linker and conjugation strategy that targets a functional group on the [Compound Name] distant from its active site.
Loss of Antibody Binding Affinity 1. Conjugation at Antigen-Binding Site: Modification of lysine residues within the antibody's complementarity-determining regions (CDRs). 2. Conformational Changes: High DAR or conjugation-induced structural changes can alter the antibody's conformation.[19]1. Use Site-Specific Conjugation: Employ cysteine-based conjugation (native or engineered) or enzymatic methods to direct conjugation away from the antigen-binding sites.[5][11] 2. Reduce DAR: Lower the drug loading to minimize disruption to the antibody's structure.[20] 3. Characterize Binding: Use methods like Biacore or ELISA to quantify antigen binding after conjugation.[21]
Poor In Vivo Stability / Premature Drug Release 1. Unstable Linker Chemistry: The linker is not stable enough in circulation (e.g., some hydrazone or disulfide linkers).[1] 2. Inappropriate Conjugation Site: The location of the linker on the antibody can impact its accessibility to cleaving agents or enzymes.[9]1. Select a More Stable Linker: Switch to a non-cleavable linker (e.g., thioether) or a more stable cleavable linker (e.g., enzyme-cleavable peptide).[5][9] 2. Optimize Conjugation Site: Explore different conjugation sites that may offer more steric protection and enhance stability.[9]

Data Presentation: Impact of Linker Properties on Conjugate Performance

The following tables summarize representative quantitative data on how different linker strategies can affect the final conjugate.

Table 1: Effect of Linker Length (PEG) on Conjugate Properties

LinkerDARSolubility (mg/mL)In Vitro Potency (IC50, nM)Aggregation (%)
SMCC4.10.85.215.3
SMCC-PEG24.02.55.58.1
SMCC-PEG43.95.15.33.5
SMCC-PEG84.2>105.8<1
Data is hypothetical and for illustrative purposes.

Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers

Linker TypeLinkagePlasma Stability (% Intact after 72h)Lysosomal Release Efficiency (%)
Cleavable (Hydrazone)Hydrazone6590 (at pH 5.0)
Cleavable (Peptide)Amide9585 (Cathepsin B)
Non-Cleavable (SMCC)Thioether>9870 (via degradation)
Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation using NHS Ester

This protocol describes a general method for conjugating a [Compound Name]-Linker containing an N-hydroxysuccinimide (NHS) ester to the primary amines (lysine residues) of an antibody.

Materials:

  • Antibody (>95% purity) in an amine-free buffer (e.g., PBS).

  • [Compound Name]-Linker-NHS Ester.

  • Anhydrous dimethyl sulfoxide (DMSO).[17]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[16][17]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.[16][18]

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing amines (like Tris), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in cold Reaction Buffer.[10]

  • Linker-NHS Ester Preparation:

    • Immediately before use, dissolve the [Compound Name]-Linker-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM.[10]

  • Conjugation Reaction:

    • Calculate the volume of the Linker-NHS Ester stock solution needed for the desired molar excess (typically 5-20 fold excess over the antibody).

    • Add the calculated volume of the linker solution to the antibody solution while gently vortexing.[10][16]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[10][18]

  • Quenching:

    • (Optional) Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.[10]

  • Purification:

    • Purify the conjugate from unreacted [Compound Name]-linker and byproducts.

    • For SEC: Equilibrate the column with PBS, then apply the reaction mixture and collect fractions corresponding to the high molecular weight conjugate.[18]

    • For Dialysis: Transfer the mixture to a dialysis cassette (10 kDa MWCO) and dialyze against PBS at 4°C with several buffer changes.

Protocol 2: Characterization of the Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Method: UV-Vis Spectroscopy.[12]

  • Procedure:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the [Compound Name] (λmax).[10]

    • Calculate the concentration of the antibody and the [Compound Name] using their respective extinction coefficients and the Beer-Lambert law, correcting for the contribution of the compound's absorbance at 280 nm.[10]

    • DAR = [Molar concentration of Compound] / [Molar concentration of Antibody].

2. Analysis of Aggregation:

  • Method: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).

  • Procedure:

    • Inject the purified conjugate onto an appropriate SE-HPLC column.

    • Monitor the elution profile at 280 nm.

    • The percentage of aggregation is calculated as the area of high-molecular-weight peaks divided by the total area of all peaks.

3. Assessment of Antigen Binding:

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Coat a microplate with the target antigen.

    • Add serial dilutions of the unconjugated antibody (as a control) and the purified conjugate.

    • Incubate, wash, and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add substrate and measure the signal.

    • Compare the binding curves (EC50 values) of the conjugate and the unconjugated antibody to determine any loss in binding affinity.

Visualizations (Graphviz)

Linker_Selection_Workflow cluster_strategy Step 1: Release Strategy cluster_chem Step 2: Conjugation Chemistry cluster_props Step 3: Optimize Properties cluster_eval Step 4: Synthesis & Evaluation start Define Therapeutic Goal & Target Environment release_choice Cleavable or Non-Cleavable? start->release_choice cleavable Cleavable Linker (e.g., Hydrazone, Peptide) - Intracellular release release_choice->cleavable Intracellular Payload non_cleavable Non-Cleavable Linker (e.g., Thioether) - High plasma stability release_choice->non_cleavable Systemic Stability chem_choice Available Functional Groups? cleavable->chem_choice non_cleavable->chem_choice amines Target Amines (Lysine) - NHS-Ester Chemistry chem_choice->amines Lysine Abundant thiols Target Thiols (Cysteine) - Maleimide Chemistry chem_choice->thiols Cysteine Site-Specific optimize Optimize Length & Hydrophilicity - PEG spacers for solubility - Adjust length for steric effects amines->optimize thiols->optimize synthesize Synthesize Conjugate optimize->synthesize characterize Characterize - DAR - Purity - Aggregation synthesize->characterize evaluate Evaluate In Vitro - Potency (IC50) - Stability - Antigen Binding characterize->evaluate evaluate->release_choice Re-evaluate Strategy end_node Optimized Conjugate evaluate->end_node Meets Criteria Troubleshooting_Conjugation start Conjugation Experiment Performed issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes aggregation Aggregation issue->aggregation Yes inactive Loss of Activity issue->inactive Yes success Successful Conjugate issue->success No sol_yield Check Buffer (Amine-free?) Optimize pH (8.3-8.5) Use Anhydrous Solvents low_yield->sol_yield sol_agg Reduce DAR Add Hydrophilic Linker (PEG) Optimize Storage Buffer aggregation->sol_agg sol_inactive Change Linker Length Use Site-Specific Conjugation Change Attachment Point inactive->sol_inactive sol_yield->start Re-run sol_agg->start Re-run sol_inactive->start Re-run

References

Validation & Comparative

Comparative Analysis of Ciprofloxacin Cross-Resistance in Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of cross-resistance to the fluoroquinolone antibiotic, ciprofloxacin, in various drug-resistant bacterial strains. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the mechanisms and implications of ciprofloxacin cross-resistance.

Data Presentation: Cross-Resistance and Efflux Pump Inhibition

The emergence of ciprofloxacin resistance is often associated with cross-resistance to other classes of antibiotics.[1] This phenomenon is frequently mediated by mechanisms such as the overexpression of multidrug efflux pumps.[2][3] The following tables summarize the minimum inhibitory concentrations (MICs) of ciprofloxacin and other antibiotics against resistant bacterial strains and the effect of efflux pump inhibitors on ciprofloxacin's efficacy.

Table 1: Comparative MICs (µg/mL) of Ciprofloxacin and Other Antibiotics in Susceptible and Resistant Gram-Negative Bacteria

OrganismCiprofloxacin SusceptibilityPiperacillin/Tazobactam Resistance (%)Cefuroxime Resistance (%)Gentamicin Resistance (%)Imipenem Resistance (%)
E. coliSusceptible9%15%2%0%
Resistant 45% 48% 49% 1%
P. aeruginosaSusceptible9%90%11%12%
Resistant 31% 96% 39% 24%
E. cloacaeSusceptible2%10%2%1%
Resistant 43% 70% 40% 15%

Data synthesized from studies on European clinical isolates, highlighting the increased resistance to other antibiotics in ciprofloxacin-resistant strains.[1]

Table 2: Effect of Efflux Pump Inhibitors (EPIs) on Ciprofloxacin MIC (µg/mL) in Pseudomonas aeruginosa

Strain CharacteristicsCiprofloxacin MIC (µg/mL)Ciprofloxacin + EPI MIC (µg/mL)Fold Decrease in MIC
Levofloxacin-Resistant>1288>16
Levofloxacin-Resistant6488
Levofloxacin-Sensitive20.54

This table illustrates the impact of an efflux pump inhibitor (EPI) on the activity of ciprofloxacin against P. aeruginosa, suggesting the significant role of efflux pumps in fluoroquinolone resistance.[4] The use of EPIs like carbonyl cyanide-m-chlorophenyl hydrazone (CCCP) has been shown to increase the susceptibility of resistant strains to ciprofloxacin.[5]

Experimental Protocols

A fundamental method for assessing antibiotic resistance and cross-resistance is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7][8]

1. Preparation of Materials:

  • 96-well microtiter plates.[6]

  • Mueller-Hinton Broth (MHB) or other suitable broth medium.[9]

  • Bacterial inoculum, standardized to a concentration of approximately 5x10^5 CFU/mL.[6]

  • Stock solutions of antimicrobial agents (e.g., ciprofloxacin) of known concentrations.

2. Procedure:

  • A serial two-fold dilution of the antimicrobial agent is prepared in the wells of the microtiter plate using the broth medium.[10] Typically, this involves adding a volume of the drug to the first well and then transferring half the volume to subsequent wells containing fresh broth.

  • Each well is then inoculated with a standardized suspension of the test bacterium.[6]

  • Control wells are included: a positive control with bacteria and broth but no antibiotic, and a negative control with only broth.[7]

  • The microtiter plates are incubated at 37°C for 18-24 hours.[6][9]

3. Interpretation of Results:

  • After incubation, the plates are examined for visible turbidity, which indicates bacterial growth.[6]

  • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[8]

  • Results can be read visually or with a microplate reader that measures optical density.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of cross-resistance and the experimental workflow for its determination.

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms antibiotics Antibiotics (e.g., Ciprofloxacin, β-lactams, Aminoglycosides) efflux_pump Multidrug Efflux Pump (e.g., MexAB-OprM) antibiotics->efflux_pump Extrusion target_enzymes Target Enzymes (DNA Gyrase, Topoisomerase IV) antibiotics->target_enzymes Inhibition ribosome Ribosome antibiotics->ribosome Inhibition cell_wall Cell Wall Synthesis antibiotics->cell_wall Inhibition efflux_pump->antibiotics pump_overexpression Efflux Pump Overexpression pump_overexpression->efflux_pump Upregulates target_mutation Target Enzyme Mutation target_mutation->target_enzymes Alters Target caption Mechanisms of Ciprofloxacin Cross-Resistance

Caption: Mechanisms of Ciprofloxacin Cross-Resistance.

start Start: Prepare Bacterial Inoculum (Standardized to ~5x10^5 CFU/mL) prepare_plate Prepare 96-well plate with serial dilutions of antibiotics start->prepare_plate inoculate Inoculate wells with bacterial suspension prepare_plate->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Read results by observing turbidity (visual or plate reader) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End: MIC Value Obtained determine_mic->end caption Experimental Workflow for MIC Determination

Caption: Experimental Workflow for MIC Determination.

References

Favipiravir's Antiviral Efficacy: A Comparative Analysis in Influenza and Ebola Virus Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the differential efficacy of the broad-spectrum antiviral agent, Favipiravir, across distinct viral infection models. This comparison guide, designed for researchers, scientists, and drug development professionals, synthesizes key findings from studies on Influenza and Ebola virus infections, highlighting the compound's performance and the experimental frameworks used for its evaluation.

Favipiravir, a pyrazinecarboxamide derivative, functions as a prodrug that is intracellularly converted to its active form, favipiravir-RTP.[1][2] This active metabolite selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses, thereby preventing viral genome replication and transcription.[1][2] Its mechanism of action involves either inducing lethal mutagenesis or causing RNA chain termination.[3]

Quantitative Efficacy of Favipiravir

The following table summarizes the quantitative data on the efficacy of Favipiravir in murine models of Influenza virus infection and both rodent and non-human primate models of Ebola virus disease.

Infection Model Animal Model Virus Strain Favipiravir Dosage Administration Route Treatment Regimen Efficacy Outcome Reference
Influenza Virus Immunocompromised BALB/c miceInfluenza B/Brisbane/60/200850 or 250 mg/kg/dayOral5-day or 10-day treatment100% protection against lethal infection with 5-day regimen at higher doses. 10-day regimen significantly suppressed virus replication in the lungs.[4]
Influenza Virus MicePandemic Influenza A/California/04/2009 (H1N1)20, 40, 100 mg/kg/dayNot SpecifiedTwice daily for 5 days, starting 4h post-infection40%, 70%, and 100% protection, respectively.[5]
Ebola Virus BALB/c miceRodent-adapted Zaire ebolavirus300 mg/kg/dayOral, Intraperitoneal, or Subcutaneous8-day treatmentFully effective at preventing lethal disease.[6]
Ebola Virus Guinea pigsRodent-adapted Zaire ebolavirus300 mg/kg/dayNot Specified8, 11, or 15-day treatmentReduced mortality.[6]
Ebola Virus Cynomolgus macaquesEbola virus150 mg/kg BID & 180 mg/kg BIDIntravenous14 days, starting 2 days before infection40% and 60% survival rates, respectively. Extended survival compared to untreated animals.[7]

Experimental Protocols

Influenza Virus Infection Model (Immunocompromised Mice)
  • Animal Model: Immunocompromised BALB/c scid mice were utilized to model severe influenza infection.

  • Virus: The study used the Influenza B/Brisbane/60/2008 (Victoria lineage) virus.

  • Drug Administration: Favipiravir was administered at dosages of 10, 50, or 250 mg/kg/day for either 5 or 10 days.[4]

  • Efficacy Assessment: The primary outcomes measured were survival rates and viral replication in the lungs and nasal turbinates.[4]

Ebola Virus Infection Model (Non-Human Primates)
  • Animal Model: The study was conducted in cynomolgus macaques (Macaca fascicularis).

  • Virus: Animals were challenged with the Ebola virus.

  • Drug Administration: Favipiravir was administered intravenously at doses of 100, 150, and 180 mg/kg twice a day (BID) for 14 days, with treatment initiated two days prior to infection.[7]

  • Efficacy Assessment: Efficacy was determined by survival rates at day 21 post-infection and measurement of viremia.[7][8]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate Favipiravir's mechanism of action and a generalized experimental workflow for evaluating its efficacy.

Favipiravir_Mechanism cluster_cell Host Cell Favipiravir_prodrug Favipiravir (Prodrug) Ribosylation Ribosylation & Phosphorylation Favipiravir_prodrug->Ribosylation Favipiravir_RTP Favipiravir-RTP (Active) Ribosylation->Favipiravir_RTP Inhibition Inhibition Favipiravir_RTP->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Inhibition->RdRp blocks Virus RNA Virus Virus->Favipiravir_prodrug enters cell with virus

Caption: Mechanism of action of Favipiravir within a host cell.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Select Animal Model (e.g., Mice, Macaques) Virus_Challenge Viral Challenge (Influenza or Ebola) Animal_Model->Virus_Challenge Treatment_Group Administer Favipiravir (Varying Doses/Regimens) Virus_Challenge->Treatment_Group Control_Group Administer Placebo/ No Treatment Virus_Challenge->Control_Group Monitor_Survival Monitor Survival Rates Treatment_Group->Monitor_Survival Measure_Viral_Load Measure Viral Load (e.g., in Lungs, Blood) Treatment_Group->Measure_Viral_Load Assess_Pathology Assess Tissue Pathology Treatment_Group->Assess_Pathology Control_Group->Monitor_Survival Control_Group->Measure_Viral_Load Control_Group->Assess_Pathology

References

Structure-Activity Relationship (SAR) Studies of Nirmatrelvir Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nirmatrelvir analogues, focusing on their structure-activity relationships (SAR) as inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). The data presented is compiled from various studies to facilitate the rational design of next-generation antiviral therapeutics.

Introduction

Nirmatrelvir, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 Mpro, an enzyme crucial for viral replication.[1][2] The binding of Nirmatrelvir to the Mpro active site prevents the cleavage of viral polyproteins, thereby halting the viral life cycle.[1][2] Extensive research has been conducted to explore the SAR of Nirmatrelvir, with modifications primarily focused on the P1 and P4 moieties to enhance potency, selectivity, and pharmacokinetic properties. This guide summarizes key findings from these studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Activity of Nirmatrelvir Analogues

The following tables summarize the in vitro inhibitory activity against SARS-CoV-2 Mpro (IC50 or Ki) and the antiviral activity in cell-based assays (EC50) for Nirmatrelvir and a selection of its analogues. Modifications at the P1 and P4 positions have been shown to significantly impact potency.

CompoundP1 ModificationP4 ModificationMpro Inhibition (IC50/Ki, nM)Antiviral Activity (EC50, µM)Reference
Nirmatrelvir 5-membered lactamTrifluoroacetamide0.26 (Ki)2.0[3]
Analogue 16-membered lactamTrifluoroacetamide0.04 (Ki)0.26[3]
Analogue 25-membered lactamChloroacetamide0.15 (Ki)1.5[3]
Analogue 36-membered lactamChloroacetamide0.09 (Ki)0.8[3]
Analogue 45-membered lactamDifluoroacetamide0.21 (Ki)1.8[3]
Analogue 56-membered lactamDifluoroacetamide0.11 (Ki)1.1[3]

Key Observations:

  • Analogues with a six-membered lactam ring at the P1 position generally exhibit higher Mpro inhibitory activity and antiviral potency compared to the original five-membered lactam of Nirmatrelvir.[3]

  • Modifications of the P4 trifluoroacetamide group to other halogenated acetamides, such as chloroacetamide and difluoroacetamide, also influence activity, though the impact is more varied.[3]

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a typical FRET-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (Nirmatrelvir analogues)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of each compound dilution.

  • Add 18 µL of a solution containing SARS-CoV-2 Mpro (final concentration ~0.5 µM) in assay buffer to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~20 µM) in assay buffer to each well.

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.

  • The initial reaction velocity is calculated from the linear portion of the fluorescence curve.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This protocol describes a CPE reduction assay to evaluate the antiviral activity of compounds against SARS-CoV-2 in a cell-based system.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (Nirmatrelvir analogues)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminescence plate reader

Procedure:

  • Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted compounds.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • The EC50 value, the concentration of the compound that protects 50% of cells from virus-induced CPE, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Viral_RNA Viral RNA Ribosome Host Ribosome Viral_RNA->Ribosome Translation Polyproteins Polyproteins pp1a & pp1ab Mpro Main Protease (Mpro) Polyproteins->Mpro Autocleavage Ribosome->Polyproteins Replication_Complex Viral Replication Complex Replication_Complex->Viral_RNA Replication & Transcription Progeny_Virions Progeny Virions Replication_Complex->Progeny_Virions Assembly Mpro->Replication_Complex Cleavage of Polyproteins Nirmatrelvir Nirmatrelvir Analogues Nirmatrelvir->Mpro Inhibition Inhibition

Caption: SARS-CoV-2 Mpro Inhibition by Nirmatrelvir Analogues.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Nirmatrelvir Analogues Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Mpro_Assay Mpro Inhibition Assay (FRET) Characterization->Mpro_Assay Antiviral_Assay Antiviral Activity Assay (CPE) Characterization->Antiviral_Assay IC50 IC50 Determination Mpro_Assay->IC50 EC50 EC50 Determination Antiviral_Assay->EC50 SAR SAR Analysis IC50->SAR EC50->SAR

Caption: Workflow for SAR Studies of Nirmatrelvir Analogues.

References

Assessing the Therapeutic Index: Osimertinib vs. First-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A wider therapeutic window indicates a safer drug. This guide provides a comparative analysis of the therapeutic index for Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), against the first-generation standard of care, Gefitinib, in the context of non-small cell lung cancer (NSCLC).

Mechanism of Action and Selectivity

Both Osimertinib and Gefitinib are EGFR inhibitors that function by competing with adenosine triphosphate (ATP) at the kinase domain of the EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1][2][3] However, their selectivity and efficacy against different forms of EGFR are the primary determinants of their distinct therapeutic indices.

  • Gefitinib (First-Generation EGFR-TKI): Gefitinib is a reversible inhibitor effective against sensitizing EGFR mutations (e.g., exon 19 deletions, L858R).[4][5] However, its efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20.[2][6] This mutation increases the receptor's affinity for ATP, reducing Gefitinib's binding and effectiveness.[6] Furthermore, Gefitinib also inhibits wild-type (WT) EGFR, which can lead to dose-limiting toxicities like skin rash and diarrhea.[6]

  • Osimertinib (Third-Generation EGFR-TKI): Osimertinib is an irreversible inhibitor designed specifically to overcome T790M-mediated resistance.[7][8][9] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR.[7][8] Crucially, Osimertinib is highly selective for both sensitizing EGFR mutations and the T790M resistance mutation, while having significantly lower activity against WT EGFR.[6][7][9] This selectivity for mutant forms of EGFR is the key to its improved therapeutic index.[6][10]

Comparative Efficacy Data

The superior selectivity of Osimertinib translates to greater potency against cancer cells harboring T790M mutations, a setting where Gefitinib is largely ineffective.

Compound Cell Line EGFR Status IC₅₀ (nM) Description
Gefitinib Various NSCLCSensitizing Mutation (e.g., L858R)Low nM rangePotent against initial sensitizing mutations.
Gefitinib H1975L858R + T790M>1000 nMIneffective due to T790M resistance mutation.
Osimertinib PC-9Sensitizing Mutation (Exon 19 Del)Low nM rangePotent against initial sensitizing mutations.
Osimertinib H1975L858R + T790M<15 nMHighly potent against T790M resistance mutation.[7]
Osimertinib A431Wild-Type EGFR~500 nMSignificantly less potent against wild-type EGFR.

Data compiled from publicly available preclinical studies. IC₅₀ values can vary between specific assays and cell lines.

Comparative Toxicity and Clinical Outcomes

The improved therapeutic index of Osimertinib is evident in clinical settings, where it demonstrates superior progression-free survival (PFS) with a more manageable side-effect profile compared to first-generation TKIs, particularly in the T790M-positive population.[11]

Drug Common Adverse Events (Grade ≥3) Progression-Free Survival (PFS)
Gefitinib Rash, Diarrhea, Elevated Liver EnzymesMedian PFS ~10.7 months (first-line, EGFR-mutant).[11]
Osimertinib Diarrhea, Rash, Nail Toxicity, Stomatitis.[12]Median PFS ~18.9 months (first-line, EGFR-mutant).[9][13] Median PFS ~10.1 months (in T790M-positive patients post first-gen TKI).[14]

One study directly comparing the two found that the incidence of adverse reactions in the Osimertinib group was significantly lower than in the Gefitinib group (12.24% vs. 28.30%).[11] This difference is largely attributed to Osimertinib's sparing of wild-type EGFR.[7][9]

Visualizing the Mechanisms

EGFR Signaling Pathway and TKI Inhibition

The diagram below illustrates the core EGFR signaling cascade and the points of intervention for Gefitinib and Osimertinib. Activation of EGFR by ligands like EGF leads to downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[15][16][17][18]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Gefitinib Gefitinib (1st Gen TKI) Gefitinib->EGFR Inhibits Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR Inhibits T790M T790M Mutation T790M->Gefitinib Blocks

Caption: EGFR signaling pathway and points of TKI inhibition.

Logic of Improved Therapeutic Index

This diagram outlines the logical basis for Osimertinib's superior therapeutic index. Its high selectivity for mutant EGFR allows for potent anti-tumor activity while minimizing the off-target effects associated with inhibiting wild-type EGFR.

Therapeutic_Index_Logic cluster_osimertinib Osimertinib Properties cluster_outcomes Clinical Outcomes Selectivity High Selectivity for Mutant EGFR (Sensitizing & T790M) Efficacy High Anti-Tumor Efficacy Selectivity->Efficacy leads to Sparing Sparing of Wild-Type EGFR Toxicity Reduced 'On-Target' Toxicity (e.g., Rash, Diarrhea) Sparing->Toxicity leads to Improved_TI Improved Therapeutic Index Efficacy->Improved_TI Toxicity->Improved_TI

Caption: Logical flow from drug selectivity to improved therapeutic index.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines and determining its IC₅₀ value.

Methodology:

  • Cell Plating: Seed NSCLC cells (e.g., H1975 for T790M, PC-9 for sensitizing mutation) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Osimertinib and Gefitinib in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[19]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

MTT_Workflow A Plate Cells (96-well plate) B Add Serial Dilutions of TKIs A->B C Incubate (72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Add Solubilizer (e.g., DMSO) E->F G Read Absorbance (570nm) F->G H Calculate IC₅₀ G->H

Caption: Experimental workflow for an in vitro MTT cell viability assay.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).[21][22] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[23]

  • Tumor Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.[21][23]

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Gefitinib, Osimertinib).[22]

  • Drug Administration: Administer the compounds to the respective groups daily via oral gavage at predetermined doses (e.g., mg/kg).[23] The vehicle group receives the formulation buffer only.

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a general indicator of toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between the groups.

References

Safety Operating Guide

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The chemical compound identified by the systematic name (1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.2³,⁶.2¹⁴,¹⁷.2¹⁹,³⁴.1⁸,¹².1²³,²⁷.1²⁹,³³.1⁴¹,⁴⁵.0¹⁰,³⁷.0⁴⁶,⁵¹]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid is commonly known as Vancomycin , a glycopeptide antibiotic.

Proper disposal of Vancomycin, particularly in a laboratory setting, is critical to mitigate risks to human health and the environment. The primary concerns are its potential to cause allergic reactions and the significant environmental risk of promoting antibiotic resistance.[1][2] Discharging antibiotics into the sanitary sewer is not a permissible disposal method.[3]

Immediate Safety & Handling Protocols

Before handling Vancomycin hydrochloride, it is essential to be familiar with its potential hazards. It may cause allergic skin reactions, skin irritation, serious eye irritation, and may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5]

Personal Protective Equipment (PPE) & Handling:

  • Gloves: Always wear impervious protective gloves.[5]

  • Eye Protection: Use safety glasses or goggles.[5]

  • Lab Coat: Wear a lab coat to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, especially from the powdered form, wear appropriate respiratory protection.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably using local exhaust ventilation.[6][7]

  • Hygiene: Avoid eating, drinking, or smoking in the handling area. Always wash hands thoroughly with soap and water after handling.[5]

Hazard and Toxicity Data

The following table summarizes key hazard and toxicity information for Vancomycin hydrochloride. This data underscores the importance of careful handling and disposal.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Sensitization H317: May cause an allergic skin reaction.[6][8]GHS07Warning
Skin Irritation H315: Causes skin irritation.[4][5]GHS07Danger
Eye Irritation H319: Causes serious eye irritation.[4][5]GHS07Danger
Respiratory Sensitization H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5]GHS08Danger
Acute Oral Toxicity (Rat) LD50 >10 g/kg[4]--

Step-by-Step Disposal Protocol

Disposal of Vancomycin waste must comply with all applicable local, state, and federal regulations.[9][10] These procedures apply to unused or expired products, contaminated materials, and solutions.

1. Waste Segregation & Collection:

  • Identify Waste Streams: Differentiate between pure Vancomycin powder, solutions, and contaminated labware (e.g., vials, pipettes, gloves).

  • Hazardous Chemical Waste: Unused or expired Vancomycin, as well as concentrated stock solutions, should be treated as hazardous chemical waste.[11]

  • Container Selection: Collect all Vancomycin waste in a designated, leak-proof, and sealable container approved for chemical waste.[3][12] Ensure the container is compatible with the waste type (solid or liquid).

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the chemical name ("Vancomycin Hydrochloride"), and appropriate hazard pictograms (e.g., GHS07, GHS08).[13] The label should also include the date of generation and the responsible lab/researcher.[13]

3. Storage:

  • Store the sealed waste container in a secure, designated hazardous waste accumulation area away from incompatible materials.[13] The storage area should be cool, dry, and well-ventilated.[6]

4. Institutional EHS Consultation:

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a pickup. All pharmaceutical waste disposal must be handled in accordance with institutional protocols and regulatory requirements.[9][10]

5. Final Disposal:

  • Waste will be collected by a licensed hazardous waste disposal contractor.[9] The recommended method of final disposal is typically high-temperature incineration to ensure the complete destruction of the active pharmaceutical ingredient.[14]

  • Never dispose of Vancomycin waste down the drain, as this contributes to environmental contamination and the development of antimicrobial resistance.[1][2]

Experimental Workflow: Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure safety and proper decontamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[14]

  • Don PPE: Before cleanup, put on all required PPE, including gloves, safety glasses, a lab coat, and respiratory protection if the spill involves powder.

  • Contain the Spill:

    • For Powders: Gently cover the spill with a damp cloth or absorbent pads to avoid generating dust.[14] Use a vacuum with a HEPA filter if available; do not use air hoses.[5][14]

    • For Liquids: Absorb the spill with an inert material (e.g., absorbent pads, vermiculite).[7]

  • Collect Waste: Carefully collect all contaminated materials (absorbents, cloths, etc.) and place them into a designated hazardous waste container.[7][14]

  • Decontaminate Area: Clean the spill area thoroughly with soap and water.[7]

  • Dispose of Waste: Seal the waste container, label it appropriately, and manage it as hazardous waste according to the disposal protocol above.

Logical Relationship Diagram: Vancomycin Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of Vancomycin waste in a laboratory setting.

G A Identify Vancomycin Waste (Expired product, contaminated labware, solutions) B Segregate into a Designated Hazardous Chemical Waste Container A->B C Label Container Clearly ('Hazardous Waste - Vancomycin', Hazard Symbols) B->C D Store Securely in a Designated Waste Accumulation Area C->D E Contact Institutional EHS Office for Guidance and Pickup Schedule D->E F Collection by Licensed Hazardous Waste Contractor E->F G Final Disposal via Approved Method (e.g., High-Temperature Incineration) F->G

Caption: Vancomycin Waste Disposal Workflow.

References

Personal protective equipment for handling (1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: The handling of complex, novel chemical entities, such as the specified macrocyclic compound, demands a stringent and proactive approach to safety. Due to the absence of specific hazard data for newly synthesized substances, a comprehensive risk assessment is the critical first step. As a baseline, any novel compound with unknown toxicological properties should be treated as a particularly hazardous substance.[1][2] This necessitates the use of robust engineering controls and a multi-layered personal protective equipment (PPE) strategy to minimize exposure risk for all laboratory personnel.

The primary goal is to establish a safe handling workflow that protects researchers from potential chemical hazards while maintaining the integrity of the experiment. This involves a systematic process of hazard identification, risk assessment, and implementation of appropriate control measures, including the selection and use of proper PPE. For highly potent compounds, containment solutions such as glove bags or barrier isolators should be considered as the primary means of protection, which can significantly reduce the reliance on respiratory protective equipment.[3][4]

Personal Protective Equipment (PPE) Selection Framework

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific laboratory procedures being undertaken. The following table summarizes recommended PPE levels based on the nature of the handling task and the potential for exposure.

Risk Level/Task Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Low Risk (e.g., handling sealed containers, visual inspection in a controlled environment)Single pair of nitrile or neoprene gloves.ANSI Z87.1-compliant safety glasses.[2]Standard laboratory coat.Not generally required.
Medium Risk (e.g., preparing solutions in a fume hood, small-scale transfers)Double-gloving with nitrile or neoprene gloves.ANSI Z87.1-compliant safety goggles to protect against splashes.[2]Disposable lab coat or coverall (e.g., DuPont™ Tyvek®).[5]N95 respirator may be required based on risk assessment.
High Risk (e.g., handling powders outside of a containment system, potential for aerosol generation)Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).Safety goggles and a full-face shield.[6]Full-body disposable coveralls ("bunny suits").[6]Powered Air-Purifying Respirator (PAPR) is recommended.[3]

Experimental Protocols: A Step-by-Step Approach to Safe Handling

1. Pre-Handling Hazard Assessment:

  • Review available data: Although specific data for the compound may be unavailable, review information on structurally similar compounds to anticipate potential hazards.[2]

  • Assume high potency: In the absence of data, assume the compound is highly potent and has the potential to be a skin and eye irritant, as well as a respiratory sensitizer.

  • Define the process: Clearly outline each step of the experimental procedure to identify potential points of exposure.

2. Engineering Controls:

  • Primary containment: Whenever possible, handle the compound within a certified chemical fume hood, glove box, or other ventilated enclosure.[1]

  • Negative pressure: For potent materials, handling areas should be maintained under negative pressure to prevent the escape of contaminants.[4]

3. Donning and Doffing PPE:

  • Donning sequence:

    • Put on inner gloves.

    • Don protective coveralls or lab coat.

    • Put on respiratory protection (if required).

    • Don eye and face protection.

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coveralls.

  • Doffing sequence (to avoid cross-contamination):

    • Remove outer gloves.

    • Remove protective coveralls or lab coat.

    • Remove eye and face protection.

    • Remove respiratory protection.

    • Remove inner gloves.

    • Wash hands thoroughly.

4. Disposal Plan:

  • Segregated waste: All disposable PPE and materials that have come into contact with the compound should be treated as hazardous waste.

  • Incineration: For potent compounds, incineration is often the required method of disposal for used PPE and other contaminated materials.[3][4]

  • Consult guidelines: Follow all institutional and local regulations for hazardous waste disposal.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Disposal start Start: Handling a Novel Compound assess_risk Assess Task-Specific Exposure Risk start->assess_risk is_powder Handling Powder or Risk of Aerosol? assess_risk->is_powder high_risk High Risk Controls: - Containment (Glove Box) - Full Coverall - Goggles & Face Shield - Double Gloves - PAPR is_powder->high_risk Yes medium_risk Medium Risk Controls: - Fume Hood - Disposable Coat - Goggles - Double Gloves - N95 (if needed) is_powder->medium_risk No, Liquid/Solution low_risk Low Risk Controls: - Fume Hood - Lab Coat - Safety Glasses - Single Gloves dispose Dispose of all PPE and Materials as Hazardous Waste low_risk->dispose high_risk->dispose medium_risk->low_risk If splash risk is minimal medium_risk->dispose end End dispose->end

Caption: PPE selection workflow for handling novel chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.